Product packaging for Demethoxycapillarisin(Cat. No.:CAS No. 61854-36-2)

Demethoxycapillarisin

Cat. No.: B045786
CAS No.: 61854-36-2
M. Wt: 286.24 g/mol
InChI Key: UBSCDKPKWHYZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Demethoxycapillarisin is a bioactive O-methylated flavonoid, primarily isolated from the medicinal herb Artemisia capillaris. It serves as a key compound of significant research interest due to its potent biological activities and distinct mechanism of action. A primary focus of investigation is its role as an activator of the nuclear receptor PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha). Through this pathway, this compound demonstrates promising hypolipidemic and hepatoprotective effects, making it a valuable tool for studying metabolic disorders, non-alcoholic fatty liver disease (NAFLD), and cholesterol homeostasis. Further research explores its anti-inflammatory and antioxidant properties, which are mediated through the modulation of key signaling pathways such as NF-κB and Nrf2. Its structural relationship to other flavonoids in its class also makes it an important chemical standard for comparative pharmacological and metabolic studies. This compound is essential for researchers in pharmacology, biochemistry, and natural product chemistry who are elucidating the mechanisms of herbal medicines and developing novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B045786 Demethoxycapillarisin CAS No. 61854-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSCDKPKWHYZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977421
Record name 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-36-2
Record name Demethoxycapillarisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61854-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethoxycapillarisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061854362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Demethoxycapillarisin: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxycapillarisin, a natural flavonoid compound, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role in key signaling pathways. This document synthesizes available data on its biochemical effects, offers detailed experimental protocols for investigating its activity, and visualizes the molecular pathways it modulates. Information on the closely related compound, capillarisin, is also included to provide a broader context for potential anti-inflammatory and anticancer activities.

Core Mechanisms of Action

This compound is primarily recognized for its role in regulating glucose metabolism. Its core mechanism involves the modulation of the PI3K pathway to control the expression of a key gluconeogenic enzyme.

Regulation of Glucose Metabolism

This compound has been shown to decrease glucose production. It achieves this by inhibiting the mRNA levels of Phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[1] This inhibitory action is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1]

Signaling Pathway: PI3K Activation

The activation of the PI3K pathway by this compound represents a key mechanism underlying its metabolic effects. This pathway is a critical regulator of cell growth, survival, and metabolism.

PI3K_Activation This compound This compound PI3K PI3K (Phosphoinositide 3-kinase) This compound->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates PEPCK_mRNA PEPCK mRNA Akt->PEPCK_mRNA Inhibits Expression Glucose Decreased Glucose Production PEPCK_mRNA->Glucose

This compound activates the PI3K/Akt signaling pathway.

Quantitative Data

The following table summarizes the known quantitative data for this compound's activity.

TargetBioassayResult (IC50)Source
PEPCK mRNA levelsInhibition of mRNA expression43 μM[1]

Potential Anti-Inflammatory and Anticancer Mechanisms (Inferred from Capillarisin)

While direct studies on this compound are limited, research on the structurally similar compound, capillarisin, provides significant insights into potential anti-inflammatory and anticancer mechanisms. Capillarisin has been shown to suppress inflammatory responses and exhibit cytotoxic effects against cancer cells through the modulation of the NF-κB and MAPK signaling pathways.[2][3][4]

Inhibition of Pro-inflammatory Pathways

Capillarisin inhibits inflammation by blocking the TLR4-mediated activation of NF-κB and MAPKs in microglia.[4] This leads to a dose-dependent reduction in the production of key inflammatory mediators, including TNF-α, IL-6, IL-1β, nitric oxide (NO), and PGE2.[4] The mechanism involves preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3]

Signaling Pathway: NF-κB and MAPK Inhibition

The diagram below illustrates the inhibitory effect of capillarisin on the LPS-induced inflammatory cascade.

NFkB_MAPK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Capillarisin Capillarisin Capillarisin->MyD88 Inhibits MAPK MAPKs (JNK, p38, ERK) Capillarisin->MAPK Inhibits IKK IKK MyD88->IKK MyD88->MAPK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Activates

Capillarisin inhibits TLR4-mediated NF-κB and MAPK signaling.
Anticancer Activity

Studies on capillarisin have demonstrated its potential as an anticancer agent, particularly against human osteosarcoma (HOS) cells.[2] Its effects are mediated through the induction of apoptosis, cell cycle arrest, and a reduction in mitochondrial membrane potential.[2]

Experimental Protocols

Investigating the mechanism of action of this compound requires a variety of cell and molecular biology techniques. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[6][7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot a dose-response curve to determine the IC50 value.

NF-κB Activation (Western Blot for p65 Translocation)

This protocol determines if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By separating cytoplasmic and nuclear protein fractions, the localization of p65 can be determined. A decrease in nuclear p65 following treatment with this compound and an inflammatory stimulus (e.g., LPS) indicates inhibition.[9]

Methodology:

  • Cell Treatment and Lysis: Culture cells to 80-90% confluency. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes).

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit or a dounce homogenizer to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each fraction onto an SDS-polyacrylamide gel (e.g., 10-12%) and perform electrophoresis to separate proteins by size.[10][11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C. Also, probe for loading controls such as α-tubulin (cytoplasmic) and Histone H3 or Lamin B1 (nuclear).[12]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the amount of nuclear p65 to the nuclear loading control. Compare the treated samples to the stimulated control to determine the extent of inhibition.

NF-κB Transcriptional Activity (Dual-Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to inhibit NF-κB-driven gene transcription.

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. The second is a control plasmid containing the Renilla luciferase gene under a constitutive promoter. Activation of NF-κB leads to the expression of firefly luciferase. The Renilla luciferase signal is used to normalize for transfection efficiency and cell viability.[13]

Methodology:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent. Allow cells to recover for 24 hours.[14]

  • Compound Treatment and Stimulation: Pre-treat the transfected cells with this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.[15]

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[16]

  • Luciferase Assay:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a dual-luciferase assay system and a luminometer with injectors.

    • Inject the firefly luciferase substrate and measure the luminescence (Signal A).

    • Inject the stop/quench reagent and the Renilla luciferase substrate, then measure the luminescence (Signal B).[13]

  • Data Analysis: Calculate the ratio of firefly to Renilla luminescence (Signal A / Signal B) for each well. Normalize the results to the stimulated control to determine the percent inhibition of NF-κB transcriptional activity.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory activity of this compound.

Experimental_Workflow start Start: Hypothesis Generation step1 Cell Viability Screening (MTT Assay) start->step1 decision1 Is Compound Non-Toxic at Effective Concentrations? step1->decision1 step2 Measure Inflammatory Mediators (ELISA for TNF-α, IL-6) decision1->step2 Yes stop Stop or Re-evaluate decision1->stop No step3 Investigate Signaling Pathway (Western Blot for p-p65, p-MAPK) step2->step3 step4 Confirm Transcriptional Activity (Luciferase Reporter Assay) step3->step4 end Conclusion: Mechanism of Action Characterized step4->end

Workflow for investigating anti-inflammatory mechanisms.

References

Demethoxycapillarisin: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a natural phenolic compound predominantly found in plants of the Artemisia genus, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its anti-inflammatory, antioxidant, and glucose-lowering properties. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visually represented. Quantitative data from various studies are summarized in structured tables to facilitate comparative analysis, offering a valuable resource for researchers and professionals in drug development.

Core Biological Activities

This compound exhibits a range of biological effects, primarily attributed to its antioxidant and anti-inflammatory properties, as well as its notable impact on glucose metabolism.

Inhibition of Gluconeogenesis

A key biological activity of this compound is its ability to suppress hepatic gluconeogenesis. It achieves this by inhibiting the gene expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in this metabolic pathway.[1][2] This inhibitory effect on PEPCK leads to a reduction in glucose production by the liver.

Anti-inflammatory and Antioxidant Effects

As a phenolic compound, this compound is recognized for its potent antioxidant and anti-inflammatory activities.[3] It acts by scavenging free radicals and modulating inflammatory pathways, suggesting its potential therapeutic application in conditions associated with oxidative stress and inflammation, such as cardiovascular and neurodegenerative diseases.[3]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound.

Biological ActivityAssayTargetCell LineIC50 ValueReference
Anti-hyperglycemic PEPCK mRNA expressionPEPCKH4IIE hepatoma cells43 µM[1][2]

Further quantitative data on antioxidant and anti-inflammatory activities are currently under investigation and will be updated as more research becomes available.

Signaling Pathways

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

PI3K Pathway in Gluconeogenesis Inhibition

The inhibitory effect of this compound on PEPCK gene expression is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] This mechanism is similar to the action of insulin in downregulating gluconeogenesis. The activation of PI3K by this compound initiates a signaling cascade that ultimately leads to the suppression of PEPCK transcription.

PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Downstream_Effectors Downstream Effectors PI3K->Downstream_Effectors PEPCK_Gene_Expression PEPCK Gene Expression Downstream_Effectors->PEPCK_Gene_Expression inhibits Gluconeogenesis Gluconeogenesis PEPCK_Gene_Expression->Gluconeogenesis leads to decreased

Figure 1: PI3K signaling pathway activated by this compound.
Potential Modulation of Inflammatory Pathways

Given its anti-inflammatory properties, it is hypothesized that this compound may also modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition is a common mechanism for anti-inflammatory compounds. Further research is required to elucidate the specific interactions of this compound with these pathways.

Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Potential Targets of this compound Inflammatory_Stimulus Inflammatory Stimulus MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimulus->MAPK NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) MAPK->Inflammatory_Response NFkB->Inflammatory_Response This compound This compound This compound->MAPK inhibits? This compound->NFkB inhibits?

Figure 2: Hypothesized inhibition of inflammatory pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Inhibition of PEPCK Gene Expression in H4IIE Hepatoma Cells

This protocol is adapted from the study by Govorko et al. (2007).[1][2]

Objective: To determine the effect of this compound on the mRNA levels of phosphoenolpyruvate carboxykinase (PEPCK) in a rat hepatoma cell line.

Materials:

  • H4IIE rat hepatoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Dexamethasone

  • 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP)

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents and instrument

  • Primers for PEPCK and a reference gene (e.g., β-actin)

Procedure:

  • Cell Culture: Culture H4IIE cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

  • Serum Starvation: Before treatment, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free DMEM.

  • Treatment:

    • Induce PEPCK gene expression by treating the cells with dexamethasone (e.g., 500 nM) and 8-CPT-cAMP (e.g., 100 µM).

    • Concurrently, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specific duration (e.g., 6 hours).

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for PEPCK and a reference gene.

    • Analyze the qPCR data to determine the relative expression of PEPCK mRNA, normalized to the reference gene.

  • Data Analysis: Calculate the IC50 value for this compound's inhibition of PEPCK mRNA expression.

PEPCK_Assay_Workflow Start Start Culture_Cells Culture H4IIE Cells Start->Culture_Cells Seed_Cells Seed Cells in Plates Culture_Cells->Seed_Cells Serum_Starve Serum Starve Cells Seed_Cells->Serum_Starve Treat_Cells Treat with Dexamethasone, cAMP, and this compound Serum_Starve->Treat_Cells Extract_RNA Extract Total RNA Treat_Cells->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Perform_qPCR Perform qPCR for PEPCK and Reference Gene Synthesize_cDNA->Perform_qPCR Analyze_Data Analyze Data and Calculate IC50 Perform_qPCR->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for PEPCK gene expression assay.

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. Its well-defined mechanism of action in inhibiting gluconeogenesis via the PI3K pathway provides a strong foundation for its development as an anti-hyperglycemic agent. Further research is warranted to fully elucidate its anti-inflammatory and antioxidant properties, including the identification of specific molecular targets and the quantification of its activity in various in vitro and in vivo models. The detailed protocols and signaling pathway diagrams presented in this guide are intended to facilitate these future investigations and accelerate the translation of this promising natural product into clinical applications.

References

Demethoxycapillarisin: A Potent Regulator of Hepatic Gluconeogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethoxycapillarisin, a polyphenolic compound isolated from plants of the Artemisia genus, has emerged as a significant inhibitor of hepatic gluconeogenesis. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in key signaling pathways that regulate glucose homeostasis. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to support further research and drug development efforts in the field of metabolic diseases.

Introduction to Gluconeogenesis and Its Regulation

Gluconeogenesis is the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver. This process is critical for maintaining blood glucose levels during periods of fasting or starvation. The rate of gluconeogenesis is tightly controlled by hormones and cellular energy status, primarily through the regulation of two rate-limiting enzymes: Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). Dysregulation of this pathway, leading to excessive hepatic glucose production, is a key pathophysiological feature of type 2 diabetes.

Key signaling pathways that govern gluconeogenesis include:

  • The Insulin/PI3K/Akt Pathway: Insulin binding to its receptor activates a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt phosphorylates and inactivates the transcription factor Forkhead Box O1 (FOXO1), leading to its exclusion from the nucleus and subsequent degradation. This prevents FOXO1 from promoting the transcription of gluconeogenic genes, PEPCK and G6Pase.

  • The AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates various downstream targets to inhibit anabolic processes like gluconeogenesis and promote catabolic processes.

This compound's Inhibitory Effect on Gluconeogenesis

This compound has been identified as a potent inhibitor of hepatic gluconeogenesis. Its primary mechanism of action involves the suppression of the key gluconeogenic enzyme, PEPCK.

Quantitative Data on PEPCK Inhibition

Research has demonstrated that this compound (referred to as 6-demethoxycapillarisin in some literature) significantly inhibits the expression of PEPCK mRNA in a dose-dependent manner.

CompoundTargetCell LineIC50 ValueReference
This compoundPEPCK mRNA expressionH4IIE hepatoma43 µM[1][2]

Table 1: Inhibitory Concentration of this compound on PEPCK mRNA Expression.

While direct quantitative data on the effect of this compound on G6Pase expression or activity is not yet available in the reviewed literature, its impact on the upstream PI3K/Akt/FOXO1 signaling pathway strongly suggests a concurrent inhibitory effect on G6Pase transcription.

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effect on gluconeogenesis primarily through the activation of the PI3K/Akt signaling pathway, mimicking the action of insulin.

The PI3K/Akt Signaling Pathway

Studies have shown that the inhibitory effect of this compound on PEPCK gene expression is significantly reduced in the presence of a PI3K inhibitor, LY-294002.[2] This indicates that this compound's action is dependent on the activation of PI3K. Furthermore, this compound has been observed to increase the phosphorylation of Akt2 at Serine 473, a key step in the activation of this kinase.[2]

PI3K_Akt_Pathway cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates FOXO1_n FOXO1 (Nuclear) Akt->FOXO1_n phosphorylates FOXO1_c FOXO1-P (Cytoplasmic) FOXO1_n->FOXO1_c PEPCK_G6Pase PEPCK & G6Pase Gene Transcription FOXO1_n->PEPCK_G6Pase promotes FOXO1_c->PEPCK_G6Pase inhibition of transcription Gluconeogenesis Gluconeogenesis PEPCK_G6Pase->Gluconeogenesis leads to

Figure 1: this compound activates the PI3K/Akt signaling pathway.
The AMPK Signaling Pathway

While the primary described mechanism for this compound involves the PI3K/Akt pathway, the broader effects of extracts from Artemisia species often involve the activation of AMPK. Aqueous extracts of Artemisia capillaris have been shown to promote the phosphorylation of AMPK.[3] Activation of AMPK would lead to the inhibition of gluconeogenesis through the phosphorylation and inactivation of transcription factors and co-activators involved in the expression of gluconeogenic genes. Further investigation is warranted to specifically elucidate the direct effect of isolated this compound on AMPK activation.

AMPK_Pathway This compound This compound (Potential Activator) AMPK AMPK This compound->AMPK may activate Transcription_Factors Gluconeogenic Transcription Factors (e.g., FOXO1, CRTC2) AMPK->Transcription_Factors phosphorylates & inhibits PEPCK_G6Pase PEPCK & G6Pase Gene Transcription Transcription_Factors->PEPCK_G6Pase promotes Gluconeogenesis Gluconeogenesis PEPCK_G6Pase->Gluconeogenesis leads to

Figure 2: Potential role of this compound in AMPK pathway activation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the role of this compound in gluconeogenesis. These protocols are based on established methods and can be adapted for specific experimental needs.

Cell Culture
  • H4IIE Hepatoma Cells: Maintain H4IIE rat hepatoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Primary Hepatocytes: Isolate primary hepatocytes from male Sprague-Dawley rats (200-250 g) by a two-step collagenase perfusion method. Plate the isolated hepatocytes on collagen-coated dishes in Williams' Medium E supplemented with 10% FBS, 100 nM dexamethasone, and 100 U/ml penicillin/streptomycin. Allow cells to attach for 4-6 hours before use.

Hepatic Glucose Production Assay

This assay measures the amount of glucose produced and released by hepatocytes into the culture medium.

Materials:

  • Glucose-free DMEM

  • Gluconeogenic substrates: Sodium Lactate (20 mM) and Sodium Pyruvate (2 mM)

  • This compound (dissolved in DMSO)

  • Glucose Assay Kit (e.g., glucose oxidase-peroxidase method)

  • 96-well plates

Protocol:

  • Seed hepatocytes in 96-well plates and allow them to adhere.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells in glucose-free DMEM for a pre-incubation period (e.g., 2 hours) to deplete intracellular glucose stores.

  • Replace the medium with fresh glucose-free DMEM containing the gluconeogenic substrates (lactate and pyruvate).

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6 hours). Include a positive control such as insulin (100 nM).

  • After the incubation period, collect the culture medium.

  • Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.

  • Normalize the glucose production to the total protein content of the cells in each well.

Glucose_Production_Workflow Start Seed Hepatocytes in 96-well plate Wash Wash with PBS Start->Wash Starve Incubate in Glucose-Free DMEM Wash->Starve Add_Substrates Add Gluconeogenic Substrates (Lactate/Pyruvate) Starve->Add_Substrates Treat Treat with this compound or Controls Add_Substrates->Treat Incubate Incubate for 6 hours Treat->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Measure_Glucose Measure Glucose Concentration Collect_Medium->Measure_Glucose Normalize Normalize to Protein Content Measure_Glucose->Normalize End Data Analysis Normalize->End

Figure 3: Experimental workflow for the hepatic glucose production assay.
Western Blot Analysis for Protein Phosphorylation

This method is used to detect the phosphorylation status of key signaling proteins like Akt and AMPK.

Materials:

  • Hepatocytes cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-AMPKα (Thr172), anti-total-AMPKα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cultured hepatocytes with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This technique is used to quantify the mRNA levels of gluconeogenic genes like PEPCK and G6Pase.

Materials:

  • Hepatocytes cultured in 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PEPCK, G6Pase, and a housekeeping gene (e.g., β-actin or GAPDH)

  • Real-time PCR system

Protocol:

  • Treat cultured hepatocytes with this compound.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence for FOXO1 Localization

This method allows for the visualization of the subcellular localization of FOXO1.

Materials:

  • Hepatocytes cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-FOXO1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Treat hepatocytes on coverslips with this compound.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary anti-FOXO1 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope. Analyze the images to quantify the nuclear versus cytoplasmic fluorescence intensity of FOXO1.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for managing hyperglycemia by inhibiting hepatic gluconeogenesis. Its mechanism of action, primarily through the PI3K/Akt signaling pathway, provides a solid foundation for further investigation. Future research should focus on:

  • Elucidating the effect on G6Pase: Quantifying the direct impact of this compound on G6Pase expression and activity is crucial for a complete understanding of its gluconeogenesis-inhibiting properties.

  • Investigating the role of AMPK: Further studies are needed to determine if this compound directly activates the AMPK pathway and to what extent this contributes to its overall effect.

  • In vivo studies: Translating the current in vitro findings to animal models of diabetes is essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Studies in primary human hepatocytes: Validating the observed effects in primary human hepatocytes will provide more physiologically relevant data and strengthen the case for its therapeutic potential.

The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to advance the study of this compound as a novel treatment for metabolic disorders.

References

Demethoxycapillarisin: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a natural phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and quantification, and an in-depth exploration of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Artemisia genus, a diverse group of herbaceous plants and shrubs in the daisy family, Asteraceae. The most notable sources of this bioactive compound are Artemisia capillaris and Artemisia dracunculus. While quantitative data for this compound is not as extensively reported as for other compounds like artemisinin, available research indicates its presence in various parts of these plants.

Table 1: Quantitative Data of Related Phenolic Compounds in Artemisia Species

While specific quantitative data for this compound is limited in readily available literature, the following table provides an overview of the content of related phenolic compounds in Artemisia species, determined by High-Performance Liquid Chromatography (HPLC). This data offers a comparative perspective on the phytochemical landscape of these plants.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Artemisia capillarisAerial partsScoparoneNot specified[1]
Artemisia capillarisAerial partsChlorogenic acidNot specified[1][2]
Artemisia capillarisAerial parts3,5-dicaffeoylquinic acidNot specified[1]
Artemisia capillarisAerial parts4,5-dicaffeoylquinic acidNot specified[1]
Artemisia dracunculusAerial partsTotal Phenolic ContentNot specified[2]
Artemisia dracunculusAerial partsTotal Flavonoid Content181.50 ± 32.10 (mg QE/100g)[2]
Artemisia absinthiumAerial partsEupatorinPresent[3]
Artemisia vulgarisAerial partsEupatorinPresent[3]
Artemisia annuaAerial partsEupatilinPresent[3]
Artemisia vulgarisAerial partsCasticinPresent[3]

Note: The concentrations for many compounds were not explicitly quantified in the provided search results, but their presence was confirmed. Further targeted quantitative studies on this compound are warranted.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of flavonoid compounds, including this compound, from Artemisia species, based on common phytochemical laboratory practices. This protocol may require optimization depending on the specific plant material and desired purity.

2.1.1. Materials and Reagents

  • Dried and powdered plant material (Artemisia capillaris or Artemisia dracunculus)

  • Methanol (MeOH), analytical grade

  • n-Hexane, analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Distilled water

  • Silica gel for column chromatography (70-230 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography column

2.1.2. Extraction Procedure

  • Maceration: The dried and powdered plant material is macerated with methanol at room temperature for 72 hours. The extraction process is typically repeated three times to ensure exhaustive extraction of the phytochemicals.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2.1.3. Fractionation

  • The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, and ethyl acetate.

  • The ethyl acetate fraction, which is expected to contain flavonoids like this compound, is collected and concentrated to dryness.

2.1.4. Isolation by Column Chromatography

  • The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column.

  • The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Fractions showing similar TLC profiles are pooled together.

  • The fractions containing the compound of interest are further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the quantification of phenolic compounds in Artemisia extracts. Method validation according to ICH guidelines is crucial for ensuring accurate and reliable results.[4][5]

2.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2.2.2. Standard and Sample Preparation

  • Standard Solution: A stock solution of pure this compound is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

  • Sample Solution: A known weight of the dried plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

2.2.3. Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant activities by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway through the following mechanisms:

  • Inhibition of IKK phosphorylation: It prevents the phosphorylation of IκB kinase (IKK), a critical upstream kinase in the NF-κB cascade.

  • Prevention of IκBα degradation: By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

  • Inhibition of NF-κB nuclear translocation: The stabilization of IκBα sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus.

  • Downregulation of pro-inflammatory gene expression: By blocking NF-κB's nuclear activity, this compound downregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is crucial for cell survival, proliferation, and growth. While direct and detailed studies on this compound's effect on this pathway are emerging, evidence suggests it may act as an inhibitor.[6][7][8][9][10]

  • Inhibition of PI3K Activation: this compound may interfere with the activation of PI3K, which is responsible for converting PIP2 to PIP3.

  • Reduction of Akt Phosphorylation: By inhibiting PI3K, the subsequent recruitment and phosphorylation of Akt at Thr308 and Ser473 are reduced.

  • Downregulation of mTOR Activity: The decreased activity of Akt leads to reduced activation of the mTORC1 complex, a key regulator of protein synthesis and cell growth.

PI3K_Akt_mTOR_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation & Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotion This compound This compound This compound->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Figure 2: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound, primarily sourced from Artemisia capillaris and Artemisia dracunculus, presents a promising scaffold for the development of novel anti-inflammatory and antioxidant therapeutics. This guide has outlined the current knowledge regarding its natural occurrence, provided a framework for its extraction and quantification, and detailed its inhibitory effects on the NF-κB and PI3K/Akt/mTOR signaling pathways. Further research is essential to establish a more comprehensive quantitative profile of this compound in various natural sources and to fully elucidate its mechanisms of action, thereby paving the way for its potential clinical applications.

References

An In-depth Technical Guide to Demethoxycapillarisin: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Detailed experimental protocols for its synthesis, extraction, and biological evaluation are presented to facilitate further research and development. All quantitative data has been summarized in structured tables, and key signaling pathways and experimental workflows are visualized to enhance understanding.

Chemical Structure and Properties

This compound, systematically named 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one, is a flavonoid derivative with the chemical formula C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol .[1] Its structure is characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenoxy group at position 2.

Chemical Identifiers
PropertyValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one
Synonyms 6-Demethoxycapillarisin
CAS Number 61854-36-2
Molecular Formula C₁₅H₁₀O₆
Molecular Weight 286.24 g/mol
SMILES C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O
InChIKey UBSCDKPKWHYZNX-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueReference
Melting Point >280 °C (with decomposition)[2]
Boiling Point (Predicted) 535.9 ± 50.0 °C[2]
Density (Predicted) 1.591 ± 0.06 g/cm³[2]
pKa (Predicted) 6.39 ± 0.40[2]
Solubility Soluble in DMSO[3]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-hydrogen framework of this compound. Predicted chemical shifts can guide the interpretation of experimental spectra.

(Note: Experimental NMR data for this compound is not available in the provided search results. The following is a general description of what to expect.)

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chromenone and phenoxy rings. The hydroxyl protons may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

  • ¹³C-NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the chromenone ring is expected to resonate at a downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the positions of the hydroxyl and ether linkages.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

(Note: An experimental IR spectrum for this compound is not available in the provided search results. The following are expected characteristic peaks.)

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the chromenone.

  • C=C stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Bands corresponding to the ether linkage and phenolic C-O bonds, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

(Note: Experimental mass spectrometry data for this compound is not available in the provided search results. The following is the expected molecular ion peak.)

  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be expected around m/z 287.0556, confirming the elemental composition of C₁₅H₁₁O₆.

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow A Starting Materials (e.g., substituted phenol and acid chloride) B Esterification A->B Acylation C Formation of Phosphorus Ylide B->C Reaction with Triphenylphosphine followed by base D Intramolecular Wittig Reaction C->D Cyclization E This compound D->E Final Product

Figure 1. General workflow for the synthesis of this compound.

Methodology: The synthesis would typically begin with the esterification of a suitably substituted phenol with an appropriate acid chloride. The resulting ester is then converted to a phosphonium salt by reaction with triphenylphosphine, followed by treatment with a base to generate the phosphorus ylide. This ylide then undergoes an intramolecular Wittig reaction to form the chromenone ring system of this compound. Purification is typically achieved through column chromatography.

Extraction and Isolation from Artemisia Species

This compound is a natural product found in plants of the Artemisia genus, such as Artemisia dracunculus (tarragon).[5]

Extraction_Workflow A Plant Material (Artemisia dracunculus) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Chromatographic Separation (e.g., Column Chromatography) E->F G Fraction Collection F->G H Further Purification (e.g., HPLC) G->H I Isolated this compound H->I

Figure 2. General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts of the Artemisia plant are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol, typically using maceration or Soxhlet extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of glucose metabolism.

Inhibition of PEPCK and Gluconeogenesis

This compound inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK) mRNA, a rate-limiting enzyme in gluconeogenesis.[4] This inhibition leads to a decrease in glucose production. In a study using H4IIE hepatoma cells, this compound was found to inhibit dexamethasone-stimulated PEPCK mRNA levels with an IC₅₀ value of 43 μM.[4]

Biological TargetCell LineActivityIC₅₀Reference
PEPCK mRNAH4IIE HepatomaInhibition of expression43 μM[4]
Activation of the PI3K Signaling Pathway

The inhibitory effect of this compound on PEPCK expression is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) pathway, similar to the action of insulin.[4]

PI3K_Pathway cluster_cell Hepatocyte Insulin Insulin IR Insulin Receptor Insulin->IR This compound This compound PI3K PI3K This compound->PI3K Activates IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates pAkt p-Akt (Active) FoxO1 FoxO1 pAkt->FoxO1 Phosphorylates (Inactivates) pFoxO1 p-FoxO1 (Inactive) PEPCK PEPCK Gene Expression FoxO1->PEPCK Promotes pFoxO1->PEPCK Inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Glucose Glucose Production Gluconeogenesis->Glucose

Figure 3. Signaling pathway of this compound in inhibiting gluconeogenesis.

Experimental Protocol for PEPCK mRNA Inhibition Assay

The following protocol is based on the methodology described for H4IIE hepatoma cells.[4]

PEPCK_Assay_Workflow A Culture H4IIE Cells B Serum Starvation A->B C Treatment with Dexamethasone and this compound B->C D Incubation C->D E RNA Extraction D->E F Reverse Transcription to cDNA E->F G Quantitative PCR (qPCR) for PEPCK and Housekeeping Gene F->G H Data Analysis (Relative Quantification) G->H

Figure 4. Workflow for the PEPCK mRNA inhibition assay.

Methodology:

  • Cell Culture: H4IIE hepatoma cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment: Cells are typically serum-starved before treatment. They are then treated with a glucocorticoid like dexamethasone to induce PEPCK expression, in the presence or absence of varying concentrations of this compound. A positive control with insulin is also included.

  • RNA Isolation and qPCR: After the treatment period, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. The expression level of PEPCK mRNA is quantified using quantitative real-time PCR (qPCR), with a housekeeping gene (e.g., β-actin) used for normalization.

  • Data Analysis: The relative expression of PEPCK mRNA is calculated, and the IC₅₀ value for this compound is determined.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for metabolic disorders such as type 2 diabetes. Its well-defined chemical structure and its ability to modulate the PI3K signaling pathway to inhibit gluconeogenesis provide a strong foundation for further investigation. This technical guide offers a comprehensive resource for researchers to advance the understanding and application of this potent natural compound. Future studies should focus on obtaining detailed experimental spectroscopic data, optimizing synthesis and extraction protocols, and further elucidating its mechanism of action in more complex biological systems.

References

Demethoxycapillarisin: A Technical Guide on its Modulation of Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a natural flavonoid predominantly found in plants of the Artemisia genus, is emerging as a compound of significant interest in the field of metabolic research. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key metabolic pathways, with a particular focus on its role in glucose homeostasis. Drawing from preclinical studies, this document details the quantitative impact of this compound on specific molecular targets, outlines the experimental methodologies used to elucidate these effects, and visualizes the involved signaling cascades and workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound for metabolic disorders.

Introduction

Metabolic syndrome, a cluster of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant global health challenge, increasing the risk for type 2 diabetes and cardiovascular disease.[1] The exploration of natural compounds for the management of metabolic disorders has identified flavonoids as a promising class of molecules.[2] this compound, also known as 6-demethoxycapillarisin, is a phenolic compound isolated from Artemisia species, such as Artemisia dracunculus L. (Russian tarragon).[3][4] This document synthesizes the available scientific literature on the effects of this compound on metabolic pathways, providing a technical resource for the scientific community.

Effects on Glucose Metabolism

The primary metabolic effect of this compound identified to date is its role in the regulation of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources.

Inhibition of PEPCK Expression and Glucose Production

Preclinical studies have demonstrated that this compound significantly inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[3] This inhibition at the mRNA level leads to a subsequent decrease in glucose production by liver cells.

Table 1: Quantitative Effects of this compound on PEPCK mRNA Expression and Glucose Production

ParameterCell LineTreatment ConditionsResultReference
PEPCK mRNA Inhibition (IC50) H4IIE rat hepatoma cellsDexamethasone-stimulated43 µM[3]
Glucose Production Inhibition H4IIE rat hepatoma cellsDexamethasone and cAMP-stimulatedSignificant decrease at 8.7 µM; further repression to basal levels at 17.5 µM

Signaling Pathway Modulation

The inhibitory effect of this compound on gluconeogenesis is mediated through the activation of a critical intracellular signaling pathway.

Activation of the PI3K Pathway

Research indicates that this compound exerts its effect on PEPCK gene expression through the activation of the phosphoinositide 3-kinase (PI3K) pathway.[3] This mechanism is similar to the action of insulin in regulating hepatic glucose output. The use of a PI3K inhibitor, LY-294002, was shown to block the effect of this compound on PEPCK expression, confirming the pathway's involvement.[3]

This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1 FOXO1 (transcription factor) Akt->FOXO1 Inhibits nuclear translocation PEPCK_Gene PEPCK Gene FOXO1->PEPCK_Gene Promotes transcription PEPCK_mRNA PEPCK mRNA PEPCK_Gene->PEPCK_mRNA Transcription Gluconeogenesis Gluconeogenesis PEPCK_mRNA->Gluconeogenesis Translation & Enzyme Activity Glucose Glucose Gluconeogenesis->Glucose Produces cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Analysis H4IIE H4IIE Cells Dex_cAMP Dex-cAMP Treatment (Induce PEPCK) H4IIE->Dex_cAMP Demethoxy This compound Treatment Dex_cAMP->Demethoxy RNA_Isolation Total RNA Isolation Demethoxy->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR qPCR for PEPCK and β-actin cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis

References

Demethoxycapillarisin: A Preliminary Technical Whitepaper on its Therapeutic Potential in Gluconeogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a polyphenolic compound isolated from Artemisia dracunculus L. (Russian tarragon), has emerged as a promising candidate for the regulation of hepatic gluconeogenesis. Preliminary in vitro studies have demonstrated its ability to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway. This inhibition is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a mechanism analogous to that of insulin. This technical guide provides a comprehensive overview of the foundational research, including quantitative data, detailed experimental methodologies, and a visualization of the implicated signaling pathway, to support further investigation into the therapeutic potential of this compound.

Introduction

Hyperglycemia, a hallmark of type 2 diabetes, is largely attributed to excessive hepatic glucose production. Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme that catalyzes a key step in hepatic gluconeogenesis[1][2][3]. Consequently, the inhibition of PEPCK expression or activity presents a viable therapeutic strategy for managing hyperglycemia. Natural compounds are a rich source of novel therapeutic agents, and research into plant extracts has identified this compound as a molecule of interest. This document synthesizes the preliminary findings on this compound's bioactivity, with a focus on its potential as an anti-diabetic agent.

Quantitative Data

The primary quantitative finding from preliminary studies is the inhibitory concentration of this compound on PEPCK mRNA levels. This data is summarized in the table below.

CompoundTargetAssay SystemStimulusIC50Reference
This compoundPEPCK mRNAH4IIE hepatoma cellsDexamethasone43 µM[2][3]

Mechanism of Action: The PI3K Signaling Pathway

This compound exerts its inhibitory effect on PEPCK gene expression through the activation of the PI3K signaling pathway, mirroring a key mechanism of insulin action[2][3]. The proposed signaling cascade is as follows:

  • This compound treatment leads to the activation of PI3K.

  • Activated PI3K phosphorylates and activates downstream protein kinases, notably Akt (also known as Protein Kinase B).

  • The phosphorylation of Akt is a critical step in the signaling cascade that ultimately leads to the suppression of PEPCK gene expression.

This pathway was elucidated through experiments utilizing a specific PI3K inhibitor, LY-294002. Pre-treatment of H4IIE hepatoma cells with LY-294002 significantly attenuated the inhibitory effect of this compound on PEPCK mRNA levels, confirming the involvement of the PI3K pathway[2][3]. Furthermore, it was observed that this compound, akin to insulin, increases the phosphorylation of Akt2 at the serine-473 residue, and this phosphorylation is blocked by the PI3K inhibitor LY-294002[3].

Demethoxycapillarisin_Signaling_Pathway cluster_cell Hepatocyte This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates PEPCK_mRNA PEPCK mRNA Akt->PEPCK_mRNA Inhibits Expression Gluconeogenesis Gluconeogenesis PEPCK_mRNA->Gluconeogenesis Enzyme for Glucose Glucose Production Gluconeogenesis->Glucose Leads to

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound.

Cell Culture and Treatment
  • Cell Line: H4IIE rat hepatoma cells were utilized for all in vitro experiments[2].

  • Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.

  • Induction of PEPCK Expression: To mimic a hyperglycemic state, PEPCK gene expression was stimulated by treating the cells with dexamethasone, a synthetic glucocorticoid, in the presence of a cyclic AMP (cAMP) analog[2][3].

  • Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the cell culture medium at various concentrations to determine its effect on PEPCK mRNA levels[2]. For pathway analysis, cells were pre-treated with the PI3K inhibitor LY-294002 for 30 minutes prior to the addition of this compound[3].

Quantitative Polymerase Chain Reaction (qPCR) for PEPCK mRNA Levels
  • RNA Isolation: Total RNA was extracted from the H4IIE cells using a standard RNA isolation kit following the manufacturer's protocol.

  • Reverse Transcription: The isolated RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The relative abundance of PEPCK mRNA was quantified using a qPCR assay with specific primers for the PEPCK gene. The expression levels were normalized to a housekeeping gene (e.g., β-actin) to account for variations in RNA input[3].

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the dexamethasone-stimulated PEPCK mRNA upregulation, was calculated from the dose-response curve.

qPCR_Workflow cluster_workflow qPCR Experimental Workflow Cell_Culture H4IIE Cell Culture & Treatment RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation RT Reverse Transcription (RNA to cDNA) RNA_Isolation->RT qPCR_Step Quantitative PCR (PEPCK & Housekeeping Genes) RT->qPCR_Step Data_Analysis Data Analysis (IC50 Calculation) qPCR_Step->Data_Analysis

Caption: Workflow for qPCR analysis of PEPCK mRNA levels.

Western Blotting for Akt Phosphorylation
  • Protein Extraction: Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[3].

Future Directions

The preliminary findings on this compound are encouraging and warrant further investigation. Key areas for future research include:

  • In Vivo Efficacy: Studies in animal models of diabetes are necessary to evaluate the in vivo anti-hyperglycemic effects of this compound.

  • Pharmacokinetics and Safety: A comprehensive assessment of the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicological properties of this compound is crucial for its development as a therapeutic agent.

  • Target Specificity: Further studies are needed to confirm the specificity of this compound for PEPCK and to explore potential off-target effects.

  • Structural Optimization: Structure-activity relationship (SAR) studies could be conducted to optimize the chemical structure of this compound for improved potency and pharmacokinetic properties.

Conclusion

This compound has demonstrated clear potential as an inhibitor of hepatic gluconeogenesis in preliminary in vitro studies. Its mechanism of action, involving the activation of the PI3K signaling pathway to suppress PEPCK gene expression, positions it as a compelling candidate for further preclinical development as a novel anti-diabetic agent. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Demethoxycapillarisin's Effect on Gene Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin, a natural flavonoid, is emerging as a molecule of interest for its potential therapeutic properties, including the modulation of gene expression. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on gene expression, with a particular focus on its anti-inflammatory and metabolic regulatory roles. Drawing on evidence from studies on this compound and its closely related analogue, capillarisin, this document outlines the key signaling pathways involved, presents available quantitative data, and provides detailed experimental protocols for researchers investigating its mechanism of action. The primary audience for this guide includes researchers in pharmacology, cell biology, and drug development who are interested in the therapeutic potential of natural compounds.

Introduction

This compound is a flavonoid compound that has garnered scientific interest for its biological activities. While research specifically focused on this compound is still developing, studies on the structurally similar compound, capillarisin, provide significant insights into its probable mechanisms of action. Evidence strongly suggests that these compounds exert their effects by modulating key signaling pathways, thereby influencing the expression of genes involved in inflammation and metabolism. This guide synthesizes the available data to present a detailed picture of this compound's impact on gene expression.

Core Signaling Pathways and Gene Expression

This compound is understood to modulate gene expression primarily through its influence on the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Furthermore, based on extensive research on the closely related compound capillarisin, it is highly probable that this compound also regulates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and metabolism. One of the key downstream effects of PI3K/Akt activation by this compound is the regulation of genes involved in gluconeogenesis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt PEPCK_mRNA PEPCK mRNA Akt->PEPCK_mRNA Gluconeogenesis Gluconeogenesis PEPCK_mRNA->Gluconeogenesis

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Studies on capillarisin demonstrate potent inhibition of this pathway in lipopolysaccharide (LPS)-stimulated macrophages. It is anticipated that this compound shares this activity. The mechanism involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of target inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. Capillarisin has been shown to inhibit the phosphorylation of ERK and JNK in LPS-stimulated macrophages. This inhibition prevents the activation of downstream transcription factors, further contributing to the suppression of pro-inflammatory gene expression.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes This compound This compound This compound->ERK This compound->JNK

Quantitative Data on Gene Expression

While comprehensive quantitative data for this compound is limited, the following tables summarize the known effects on gene expression. Table 1 details the direct effect of this compound. Tables 2 and 3 summarize the well-documented effects of the closely related compound capillarisin on the expression of key inflammatory genes in LPS-stimulated RAW 264.7 macrophages, which serve as a strong predictive model for this compound's activity.[1][2]

Table 1: Effect of this compound on Gene Expression

GeneCell LineTreatment ConditionsFold Change/EffectSignaling PathwayReference
PEPCKNot SpecifiedNot SpecifiedDownregulation of mRNAPI3K/Akt[3]

Table 2: Effect of Capillarisin on Pro-inflammatory Gene Expression (mRNA)

GeneCell LineTreatment ConditionsConcentration% Inhibition / Fold Change
iNOSRAW 264.7LPS (1 µg/mL) for 20h25 µMSignificant Inhibition
50 µMStronger Inhibition
COX-2RAW 264.7LPS (1 µg/mL) for 20h25 µMSignificant Inhibition
50 µMStronger Inhibition
TNF-αRAW 264.7LPS (1 µg/mL)Dose-dependent decreaseNot specified
IL-6RAW 264.7LPS (1 µg/mL)Dose-dependent decreaseNot specified
IL-1βRAW 264.7LPS (1 µg/mL)Dose-dependent decreaseNot specified

Data for capillarisin is presented as a proxy for this compound's potential activity.[1][2]

Table 3: Effect of Capillarisin on Pro-inflammatory Protein Expression

ProteinCell LineTreatment ConditionsConcentration% Inhibition / Fold Change
iNOSRAW 264.7LPS (1 µg/mL) for 24h25 µMSignificant Inhibition
50 µMStronger Inhibition
COX-2RAW 264.7LPS (1 µg/mL) for 24h25 µMSignificant Inhibition
50 µMStronger Inhibition

Data for capillarisin is presented as a proxy for this compound's potential activity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of compounds like this compound on gene and protein expression in a relevant cell model, such as LPS-stimulated RAW 264.7 macrophages.

Cell Culture and Treatment

Cell_Culture_Workflow Start Start: RAW 264.7 Cells Culture Culture in DMEM (10% FBS, 1% P/S) Start->Culture Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound (1 hour) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for desired time (e.g., 6-24 hours) Stimulate->Incubate Harvest Harvest cells/supernatant for analysis Incubate->Harvest

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Plate RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1 hour.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

RT_qPCR_Workflow Harvest Harvest Treated Cells RNA_Isolation Total RNA Isolation (e.g., TRIzol) Harvest->RNA_Isolation RNA_Quantification RNA Quantification & Quality Check RNA_Isolation->RNA_Quantification cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Quantification->cDNA_Synthesis qPCR Real-Time qPCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

  • RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis if necessary.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

  • Real-Time qPCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

    • Perform qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Protein Extraction and Western Blotting

Western_Blot_Workflow Harvest Harvest Treated Cells Lysis Cell Lysis & Protein Extraction (RIPA buffer) Harvest->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65, anti-iNOS) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-Akt, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the corresponding loading control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a bioactive compound with the potential to modulate gene expression through key cellular signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. While direct and extensive quantitative data on its effects on a wide range of genes are still needed, the well-documented anti-inflammatory activities of its analogue, capillarisin, provide a solid foundation for future research.

For drug development professionals and scientists, this compound represents a promising lead compound for conditions where inflammation and metabolic dysregulation are implicated. Future research should focus on:

  • Comprehensive Gene Expression Profiling: Utilizing techniques like RNA-sequencing and microarray analysis to obtain a global view of the genes regulated by this compound.

  • Direct Comparative Studies: Performing head-to-head comparisons of the bioactivities of this compound and capillarisin to delineate their specific and overlapping functions.

  • In Vivo Studies: Validating the in vitro findings in animal models of inflammatory and metabolic diseases to assess the therapeutic potential of this compound.

By employing the experimental approaches detailed in this guide, researchers can further elucidate the molecular mechanisms of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Demethoxycapillarisin Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycapillarisin is a naturally occurring 2-phenoxychromone with significant biological activity.[1] Notably, it has been identified as an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, through the activation of the PI3K signaling pathway.[2][3][4] This document provides a detailed protocol for the chemical synthesis of this compound and an overview of its mechanism of action, making it a valuable resource for researchers in medicinal chemistry and drug discovery targeting metabolic disorders.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₁₅H₁₀O₆PubChem
Molecular Weight 286.24 g/mol PubChem
CAS Number 61854-36-2PubChem
IC₅₀ for PEPCK mRNA inhibition 43 μM[2][3][4]

Synthesis Protocol

The synthesis of this compound can be achieved through a route that involves an intramolecular Wittig reaction as the key step.[1] The following protocol is a representative procedure based on established methods for the synthesis of 2-phenoxychromones and the principles of the Wittig reaction.

Materials and Reagents
  • Starting materials (specific ortho-hydroxyacetophenone and phenol precursors)

  • Triphenylphosphine (PPh₃)

  • Appropriate alkyl halide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvents (e.g., THF, DMF)

  • Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)

Experimental Procedure
  • Phosphonium Salt Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in an appropriate anhydrous solvent.

    • Add the selected alkyl halide dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until a precipitate (the phosphonium salt) is formed.

    • Isolate the phosphonium salt by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dry under vacuum.

  • Ylide Formation and Intramolecular Wittig Reaction:

    • Suspend the dried phosphonium salt in an anhydrous solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.

    • Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

    • Allow the reaction mixture to stir at low temperature for a specified time to ensure complete ylide formation.

    • To this ylide solution, add a solution of the ortho-hydroxyacetophenone precursor that has been modified to contain a carbonate group, which is necessary for the intramolecular reaction.

    • Slowly warm the reaction mixture to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathway

This compound has been shown to decrease glucose production by inhibiting the expression of PEPCK mRNA.[2][3][4] This inhibitory effect is mediated through the activation of the PI3K (Phosphoinositide 3-kinase) signaling pathway.[2][4] The activation of PI3K leads to a downstream signaling cascade, including the phosphorylation of Akt, which ultimately results in the suppression of PEPCK gene expression.[2]

Experimental Protocol: Inhibition of PEPCK mRNA Expression in H4IIE Hepatoma Cells

This protocol is based on the methodology described in the study by Govorko et al. (2007).[2]

  • Cell Culture:

    • Culture H4IIE rat hepatoma cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Seed the cells in culture plates and allow them to adhere overnight.

    • Induce PEPCK expression by treating the cells with dexamethasone and a cAMP analog.

    • Concurrently, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., insulin).

  • RNA Isolation and qPCR:

    • After the incubation period, lyse the cells and isolate total RNA using a suitable RNA isolation kit.

    • Reverse transcribe the RNA to cDNA.

    • Perform quantitative real-time PCR (qPCR) using primers specific for PEPCK and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative expression of PEPCK mRNA in treated cells compared to control cells.

    • Determine the IC₅₀ value of this compound for the inhibition of PEPCK mRNA expression.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Formation & Wittig Reaction cluster_2 Step 3: Product Isolation start Triphenylphosphine + Alkyl Halide phosphonium_salt Phosphonium Salt start->phosphonium_salt SN2 Reaction ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation (Strong Base) wittig Intramolecular Wittig Reaction ylide->wittig precursor o-hydroxyacetophenone precursor with carbonate precursor->wittig crude Crude Product wittig->crude Workup pure Pure this compound crude->pure Purification (Column Chromatography)

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: this compound-mediated PEPCK Inhibition

G demethoxy This compound pi3k PI3K demethoxy->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates pepck PEPCK Gene Expression akt->pepck Inhibits glucose Decreased Glucose Production pepck->glucose Leads to

Caption: PI3K pathway activation by this compound.

References

Demethoxycapillarisin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxycapillarisin, also known as 6-Demethoxycapillarisin, is a natural phenolic compound isolated from plants of the Artemisia genus.[1] This molecule has garnered interest in the scientific community for its potential therapeutic properties, including the modulation of key cellular signaling pathways. This document provides detailed application notes and protocols for conducting cell-based assays to investigate the biological activities of this compound, with a focus on its effects on cell viability, apoptosis, and inflammation. While specific data on this compound is emerging, this guide also references data from the closely related compound, capillarisin, to provide a broader context for experimental design. It is important to note that while related, the biological activities of these two compounds may not be identical.

Mechanism of Action

This compound has been shown to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK) mRNA, a key enzyme in gluconeogenesis, by activating the PI3K pathway.[2][3] This activity suggests a potential role for this compound in metabolic disease research.

The related compound, capillarisin, has demonstrated anti-inflammatory effects by inhibiting the MyD88/TIRAP and TLR4-mediated NF-κB and MAPK signaling pathways.[2][4] Furthermore, capillarisin has been observed to induce apoptosis in cancer cells through mechanisms including cell cycle arrest and the disruption of mitochondrial membrane potential.[5]

Data Presentation

The following tables summarize the available quantitative data for this compound and the related compound, capillarisin, in various cell-based assays.

Table 1: Quantitative Data for this compound

Assay TypeCell LineTargetEndpointResult (IC50)Reference
Gene ExpressionH4IIE (Hepatoma)PEPCK mRNAInhibition43 µM[2][3]

Table 2: Quantitative Data for Capillarisin (for reference)

Assay TypeCell LineConditionEndpointResultReference
Anti-inflammatoryRAW 264.7LPS-inducedNO ProductionDose-dependent inhibition[6]
Anti-inflammatoryBV2 (Microglia)LPS-inducedTNF-α, IL-6, IL-1β, NO, PGE2 ProductionDose-dependent suppression[4]
ApoptosisHOS (Osteosarcoma)-Growth InhibitionDose-dependent[5]
ApoptosisHOS (Osteosarcoma)-G0/G1 Phase Cell Cycle ArrestDose-dependent[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known and putative signaling pathways modulated by this compound and capillarisin.

PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT Akt PI3K->AKT Activates PEPCK PEPCK mRNA (Gluconeogenesis) AKT->PEPCK Inhibits

Caption: PI3K pathway activation by this compound.

NFkB_MAPK_Pathway Capillarisin Capillarisin (related compound) MyD88_TIRAP MyD88/TIRAP Capillarisin->MyD88_TIRAP IKK IKK Capillarisin->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MyD88_TIRAP MAPK MAPKs (p38, JNK, ERK) MyD88_TIRAP->MAPK MyD88_TIRAP->IKK Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK->Inflammatory_Mediators NFkB NF-κB IKK->NFkB NFkB->Inflammatory_Mediators

Caption: Inhibition of NF-κB and MAPK pathways by Capillarisin.

Experimental Workflows

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with this compound (various concentrations) A->B C Incubate for desired time (e.g., 24, 48, 72h) B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis_Workflow A Seed cells and treat with this compound B Incubate for desired time A->B C Harvest cells B->C D Wash with PBS and resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V Apoptosis Assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Griess Reagent System

  • Sodium nitrite standard

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production by this compound. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

References

Analytical Methods for the Quantification of Demethoxycapillarisin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxycapillarisin is a natural phenolic compound found in plants of the Artemisia genus. It has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the limited availability of published methods specifically for this compound, the following protocols have been adapted from validated methods for the structurally similar compound, Capillarisin. The close structural resemblance, differing only by a single methoxy group, allows for the adaptation of these analytical techniques with high confidence.

Chemical Structures

The structural similarity between this compound and Capillarisin is illustrated below. This similarity in their chromone core structure forms the basis for the adaptability of the analytical methods.

  • This compound: C₁₅H₁₀O₆, Molecular Weight: 286.24 g/mol

  • Capillarisin: C₁₆H₁₂O₇, Molecular Weight: 316.26 g/mol

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Capillarisin, which are expected to be achievable for this compound with appropriate method optimization.

Table 1: HPLC-UV Method Validation Parameters (Adapted for this compound)

ParameterTypical Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Table 2: LC-MS/MS Method Validation Parameters (Adapted for this compound)

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

3. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30-31 min: 60% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Plant Extracts: Accurately weigh the dried extract and dissolve it in methanol. Sonicate for 15 minutes and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Pharmaceutical Formulations: Depending on the matrix, dissolve or dilute the formulation in methanol to achieve a concentration within the linear range. Filter through a 0.45 µm syringe filter.

5. Calibration Curve

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

  • Perform serial dilutions to prepare working standards in the range of 1-200 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is designed for the sensitive quantification of this compound in plasma for pharmacokinetic studies.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or a compound with similar chromatographic and mass spectrometric behavior.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human or animal plasma

2. Instrumentation

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

3. LC-MS/MS Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Mass Spectrometry Parameters (MRM Transitions - to be optimized):

    • This compound: Precursor ion [M-H]⁻ at m/z 285.2 → Product ion (e.g., m/z 151.1 - requires experimental determination)

    • Internal Standard: To be determined based on the selected IS.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the Internal Standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

5. Calibration and Quality Control Samples

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into blank plasma.

  • Process the calibration standards and QC samples along with the unknown samples using the same sample preparation procedure.

Visualizations

Signaling Pathway

This compound has been shown to inhibit phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels through the activation of the PI3K signaling pathway.[1]

PI3K_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates FOXO1 FOXO1 Akt->FOXO1 inhibits PEPCK_mRNA PEPCK mRNA FOXO1->PEPCK_mRNA promotes transcription Gluconeogenesis Gluconeogenesis PEPCK_mRNA->Gluconeogenesis leads to

Caption: PI3K signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow Sample Sample (Plant Extract / Biological Fluid) Extraction Sample Preparation (e.g., LLE, SPE, PPT) Sample->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Result Result (Concentration of this compound) Data_Analysis->Result

Caption: General workflow for this compound quantification.

References

Application Note: HPLC-MS Analysis of Demethoxycapillarisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Demethoxycapillarisin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a natural flavonoid predominantly found in Artemisia species, has garnered significant interest for its potential therapeutic properties, including its role as an antioxidant and its involvement in modulating cellular signaling pathways. This document outlines the optimized chromatographic conditions, mass spectrometric parameters for sensitive and specific detection, and a sample preparation protocol. Furthermore, it includes a visualization of the experimental workflow and the putative signaling pathway affected by this compound.

Introduction

This compound (5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a flavonoid that has been investigated for various biological activities. Its analysis is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo pharmacological research. HPLC coupled with mass spectrometry offers a robust, sensitive, and selective method for the quantification of this compound in complex matrices. This application note serves as a comprehensive guide for researchers employing this analytical technique.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) is provided below. Optimization may be required based on the specific sample type.

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

The following parameters provide a starting point for the analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Retention Time Dependent on the specific column and exact gradient profile, but typically elutes with a moderate retention time for flavonoids. A good starting point for method development would be to aim for a retention time between 5 and 10 minutes.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Quantitative Data

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound.

Table 3: Quantitative Mass Spectrometry Data for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound271.06153.0225
137.0230
Internal Standard (e.g., Apigenin)271.06119.0535

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is recommended to perform a full scan and product ion scan on a standard of this compound to confirm the precursor and product ions on the specific instrument being used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

HPLC-MS Analysis Workflow
Signaling Pathway

This compound has been reported to inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism. The diagram below depicts a simplified representation of this inhibitory action.

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Response Cell Proliferation, Survival Downstream->Response This compound This compound This compound->PI3K Inhibits

Inhibition of PI3K/Akt Pathway

Conclusion

This application note provides a robust and detailed methodology for the HPLC-MS analysis of this compound. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for the quantitative determination of this compound in various research and development settings. The provided diagrams offer a clear visualization of the experimental process and the compound's potential mechanism of action, further aiding researchers in their studies of this compound.

In Vivo Experimental Design for 6-Demethoxycapillarisin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxycapillarisin is a natural phenolic compound isolated from plants of the Artemisia genus, notably Artemisia capillaris.[1] This compound has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] Preclinical research indicates that 6-Demethoxycapillarisin may play a role in glucose metabolism by inhibiting phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels through the activation of the PI3K pathway, leading to decreased glucose production.[3][4]

These application notes provide a comprehensive guide for the in vivo experimental design of studies involving 6-Demethoxycapillarisin. The protocols outlined below are based on established methodologies for similar natural compounds and are intended to be adapted to specific research questions.

Data Presentation

Table 1: Preclinical Toxicology Profile of Artemisia capillaris Extract

The following table summarizes the no-observed-adverse-effect level (NOAEL) for an extract of Artemisia capillaris, the plant from which 6-Demethoxycapillarisin is derived. This data can inform initial dose-range finding studies for the isolated compound.

Animal ModelDurationRoute of AdministrationDoses Tested (mg/kg/day)NOAEL (mg/kg/day)Key FindingsReference
Male and Female Rats13 weeksOral25, 74, 222, 667, 20002000No significant adverse effects on food/water consumption, body weight, mortality, hematology, serum biochemistry, organ weight, and histopathology. Not genotoxic.[2][5]
Table 2: Proposed In Vivo Efficacy Study Design for 6-Demethoxycapillarisin (Anti-inflammatory Model)

This table outlines a proposed experimental design for evaluating the anti-inflammatory effects of 6-Demethoxycapillarisin, based on studies of its parent compound, capillarisin.[6]

GroupTreatmentAnimal ModelNumber of AnimalsPrimary EndpointSecondary Endpoints
1Vehicle ControlICR Mice8-10Paw edema volumePro-inflammatory cytokine levels (TNF-α, IL-6), Nitrite production in plasma
26-Demethoxycapillarisin (Low Dose, e.g., 20 mg/kg)ICR Mice8-10Paw edema volumePro-inflammatory cytokine levels (TNF-α, IL-6), Nitrite production in plasma
36-Demethoxycapillarisin (High Dose, e.g., 80 mg/kg)ICR Mice8-10Paw edema volumePro-inflammatory cytokine levels (TNF-α, IL-6), Nitrite production in plasma
4Positive Control (e.g., Dexamethasone)ICR Mice8-10Paw edema volumePro-inflammatory cytokine levels (TNF-α, IL-6), Nitrite production in plasma

Experimental Protocols

Protocol 1: Acute Toxicity Study

Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of 6-Demethoxycapillarisin.

Materials:

  • 6-Demethoxycapillarisin

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment for animal observation and measurement.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a range of doses of 6-Demethoxycapillarisin suspended in the vehicle.

  • Dosing: Administer a single oral dose of 6-Demethoxycapillarisin to different groups of rats. Include a vehicle control group.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at 1, 4, and 24 hours, and then daily for 14 days.

  • Data Collection: Record body weight, food and water consumption, and any observed abnormalities.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

Protocol 2: Anti-Inflammatory Efficacy Study (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory activity of 6-Demethoxycapillarisin in a mouse model of acute inflammation. This protocol is adapted from studies on the parent compound, capillarisin.[6]

Materials:

  • 6-Demethoxycapillarisin

  • Vehicle

  • Carrageenan solution (1% in saline)

  • Positive control (e.g., Dexamethasone)

  • Male ICR mice (6-8 weeks old)

  • Pletysmometer

  • ELISA kits for cytokine measurement

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice for one week and then randomly assign them to the groups outlined in Table 2.

  • Pre-treatment: Administer 6-Demethoxycapillarisin, vehicle, or positive control intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Sample Collection: At the end of the experiment, collect blood samples for the measurement of plasma nitrite and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

Protocol 3: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of 6-Demethoxycapillarisin in rodents.

Materials:

  • 6-Demethoxycapillarisin

  • Vehicle

  • Male Sprague-Dawley rats with cannulated jugular veins

  • Dosing syringes and needles

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling.

  • Dosing: Administer a single dose of 6-Demethoxycapillarisin intravenously (i.v.) or orally (p.o.) to different groups of rats.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) after dosing.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of 6-Demethoxycapillarisin in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for In Vivo Evaluation of 6-Demethoxycapillarisin cluster_preclinical Preclinical Evaluation A Acute Toxicity Study (Dose Range Finding) B Anti-Inflammatory Efficacy Study (Carrageenan-Induced Paw Edema) A->B Determine Safe Doses D Mechanism of Action Study (Signaling Pathway Analysis) B->D Confirm Efficacy C Pharmacokinetic Study (PK Profile) C->B Inform Dosing Regimen E Data Analysis and Interpretation D->E Elucidate MOA

Caption: Workflow for preclinical in vivo studies of 6-Demethoxycapillarisin.

PI3K_Pathway Proposed PI3K/Akt Signaling Pathway for 6-Demethoxycapillarisin cluster_outcome Cellular Outcome compound 6-Demethoxycapillarisin pi3k PI3K compound->pi3k Activates akt Akt pi3k->akt Activates pepck PEPCK mRNA akt->pepck Inhibits gluconeogenesis Gluconeogenesis pepck->gluconeogenesis Promotes

Caption: PI3K/Akt pathway modulation by 6-Demethoxycapillarisin.

References

Demethoxycapillarisin: Application Notes and Protocols for Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Demethoxycapillarisin, a natural phenolic compound, in the field of diabetes research. Drawing upon its known biological activities and the established effects of structurally similar flavonoids, this document outlines its hypothesized mechanism of action and provides detailed protocols for its investigation as a potential therapeutic agent for diabetes and its complications.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The pathogenesis of diabetes involves complex interplay between genetic and environmental factors, leading to oxidative stress, inflammation, and impaired cellular signaling. Natural compounds, particularly flavonoids, have garnered significant interest for their potential to modulate these pathways. This compound, a flavonoid primarily derived from plants of the Artemisia genus, has demonstrated biological activities that suggest its utility in diabetes research.[1] This document details its potential applications and provides protocols for its scientific evaluation.

Hypothesized Mechanism of Action in Diabetes

This compound is proposed to exert its anti-diabetic effects through a multi-pronged approach targeting key pathways involved in glucose homeostasis, insulin signaling, and inflammation.

  • Inhibition of Gluconeogenesis: A key identified mechanism is the inhibition of Phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis.[2][3] By downregulating PEPCK expression, this compound can reduce excessive glucose production in the liver, a major contributor to hyperglycemia in type 2 diabetes.

  • Activation of the PI3K/Akt Signaling Pathway: this compound has been shown to activate the PI3K/Akt pathway.[2][3] This pathway is central to insulin signaling and promotes the translocation of glucose transporter 4 (GLUT4) to the cell surface in muscle and adipose tissues, thereby enhancing glucose uptake from the bloodstream.

  • AMPK Activation: Like many flavonoids, this compound is hypothesized to activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[4][5] Activated AMPK enhances glucose uptake, promotes fatty acid oxidation, and inhibits anabolic pathways, collectively improving insulin sensitivity.

  • Anti-inflammatory and Antioxidant Effects: Chronic low-grade inflammation and oxidative stress are hallmarks of diabetes. This compound, as a phenolic compound, is expected to possess potent antioxidant and anti-inflammatory properties, protecting pancreatic β-cells from damage and improving overall metabolic health.[1]

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the known quantitative data for this compound and provide representative data for other flavonoids with similar mechanisms to illustrate the expected outcomes of the proposed experimental protocols.

Table 1: Inhibitory Activity of this compound on PEPCK

CompoundTargetAssay SystemIC50 ValueReference
This compoundPEPCK mRNA levelsH4IIE hepatoma cells43 µM[2][3]

Table 2: Illustrative Quantitative Data for Flavonoids in Diabetes-Related Assays

CompoundAssayCell LineEffectIllustrative Value
QuercetinGlucose UptakeL6 MyotubesIncreased glucose uptake~1.5-fold increase at 25 µM
LuteolinAMPK Activation3T3-L1 AdipocytesIncreased p-AMPK/AMPK ratio~2-fold increase at 20 µM
ApigeninAnti-inflammatoryMacrophages (high glucose)Reduced TNF-α secretion~40% reduction at 50 µM
KaempferolAntioxidant CapacityHepG2 CellsIncreased cellular antioxidant activity~30% increase at 10 µM

Note: The data in Table 2 is for illustrative purposes to provide a reference for expected experimental outcomes with this compound, based on the activities of other well-studied flavonoids.

Signaling Pathways and Experimental Workflows

Demethoxycapillarisin_Signaling_Pathway cluster_Cell Hepatocyte / Myocyte / Adipocyte This compound This compound AMPK AMPK This compound->AMPK PI3K PI3K This compound->PI3K PEPCK PEPCK This compound->PEPCK Inhibits NFkB NF-κB This compound->NFkB Inhibits ROS ROS This compound->ROS Scavenges Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 (Membrane) GLUT4_vesicle->GLUT4_membrane GLUT4_membrane->Glucose_Uptake Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Inflammation Inflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: Hypothesized signaling pathway of this compound in diabetes.

Experimental_Workflow_Glucose_Uptake start Start: Differentiated L6 Myotubes serum_starve Serum Starve Cells (e.g., 4 hours) start->serum_starve treat_dmc Treat with this compound (various concentrations) serum_starve->treat_dmc insulin_stim Stimulate with Insulin (e.g., 100 nM) treat_dmc->insulin_stim add_2dg Add 2-deoxy-D-[3H]-glucose insulin_stim->add_2dg incubate Incubate (e.g., 10 minutes) add_2dg->incubate wash Wash with ice-cold PBS incubate->wash lyse Lyse Cells wash->lyse scintillation Measure radioactivity by Scintillation Counting lyse->scintillation end End: Quantify Glucose Uptake scintillation->end

Caption: Experimental workflow for a glucose uptake assay.

Experimental Protocols

1. PEPCK Gene Expression Assay in Hepatocytes

  • Objective: To quantify the effect of this compound on PEPCK mRNA levels in a liver cell line.

  • Cell Line: H4IIE or HepG2 cells.

  • Methodology:

    • Cell Culture: Culture H4IIE or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) or vehicle control (DMSO) in serum-free media for 24 hours.

    • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for PEPCK and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: Calculate the relative expression of PEPCK mRNA using the ΔΔCt method. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.

2. Western Blot Analysis of PI3K/Akt and AMPK Pathway Activation

  • Objective: To determine if this compound activates the PI3K/Akt and AMPK signaling pathways.

  • Cell Lines: L6 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes.

  • Methodology:

    • Cell Culture and Differentiation: Culture and differentiate the selected cell line as per standard protocols.

    • Treatment: Treat differentiated cells with this compound at various concentrations and time points. Include a positive control (e.g., insulin for PI3K/Akt, AICAR for AMPK) and a vehicle control.

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of PI3K, Akt, AMPK, and its downstream target ACC. Use a loading control antibody (e.g., GAPDH or β-actin).

    • Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated to total protein to determine the activation status.[5][6][7]

3. Glucose Uptake Assay in L6 Myotubes

  • Objective: To measure the effect of this compound on glucose uptake in skeletal muscle cells.

  • Cell Line: L6 myotubes.

  • Methodology:

    • Cell Culture and Differentiation: Differentiate L6 myoblasts into myotubes in 24-well plates.

    • Serum Starvation: Before the assay, serum-starve the myotubes for 4 hours in serum-free α-MEM.

    • Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Insulin Stimulation: Add 100 nM insulin or vehicle for 30 minutes to stimulate glucose uptake.

    • Glucose Uptake Measurement: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[3H]-glucose for 10 minutes.[8]

    • Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells with 0.1 M NaOH.

    • Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter. Normalize the counts to the protein concentration of each well.[9]

4. Anti-inflammatory Assay in High-Glucose Conditions

  • Objective: To assess the ability of this compound to reduce the inflammatory response induced by high glucose.

  • Cell Line: RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs).

  • Methodology:

    • Cell Culture: Culture the cells in standard medium.

    • High-Glucose Challenge: Expose the cells to high glucose (e.g., 25-30 mM) for 24-48 hours to induce an inflammatory state.[10][11][12] A normal glucose control (5.5 mM) and an osmotic control (e.g., mannitol) should be included.

    • Treatment: Co-treat the cells with various concentrations of this compound.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

    • Western Blot Analysis: Analyze cell lysates for the expression of inflammatory markers like iNOS, COX-2, and the activation of the NF-κB pathway (e.g., phosphorylation of p65).[13]

5. Cellular Antioxidant Activity (CAA) Assay

  • Objective: To measure the intracellular antioxidant capacity of this compound.

  • Cell Line: HepG2 or other suitable cell lines.

  • Methodology:

    • Cell Culture: Seed cells in a 96-well black microplate and grow to confluency.[14][15]

    • Probe Loading: Wash the cells and incubate with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of reactive oxygen species (ROS).[4]

    • Treatment: Treat the cells with various concentrations of this compound and a known antioxidant standard (e.g., quercetin).

    • Induction of Oxidative Stress: Add a free radical initiator (e.g., AAPH) to induce ROS production.

    • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

    • Data Analysis: The antioxidant activity is determined by the ability of this compound to suppress the fluorescence signal compared to the control. The results can be expressed as quercetin equivalents.[16][17]

Disclaimer: The application notes and protocols provided are based on the known biological activities of this compound and established methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions. Due to the limited direct research on this compound in the context of diabetes, the hypothesized mechanisms of action and expected outcomes are based on current scientific understanding and may require experimental validation.

References

Demethoxycapillarisin Target Engagement Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxycapillarisin, a natural compound, has been identified as an inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK) mRNA levels with an IC50 of 43 μM, leading to a decrease in glucose production. This activity is mediated through the activation of the PI3K signaling pathway. Understanding the direct engagement of this compound with its putative target, PEPCK, and characterizing its effects on the downstream PI3K/Akt signaling pathway are crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key target engagement assays and pathway analysis.

Data Summary

The following tables summarize hypothetical quantitative data for the described assays. These tables are provided as examples for data presentation and interpretation.

Table 1: PEPCK Activity Assay with this compound

This compound (µM)PEPCK Activity (% of Control)Standard Deviation
0 (Control)1005.2
1085.34.8
2562.13.9
5048.74.1
10025.43.2
IC50 (µM) ~45

Table 2: Cellular Thermal Shift Assay (CETSA) for this compound and PEPCK

TreatmentTemperature (°C)Soluble PEPCK (% of 37°C)
Vehicle37100
5085
5560
6030
6510
This compound (50 µM)37100
5095
5580
6065
6535

Table 3: Surface Plasmon Resonance (SPR) Analysis of this compound Binding to PEPCK

Analyte (this compound)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (µM)
This compound1.2 x 10³5.8 x 10⁻²48.3

Table 4: Western Blot Analysis of Akt Phosphorylation

Treatmentp-Akt (Ser473) / Total Akt RatioFold Change vs. Control
Control1.01.0
This compound (50 µM)2.82.8

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound. Inhibition of PEPCK by this compound is hypothesized to induce cellular stress, leading to the activation of the PI3K/Akt pathway, a key regulator of cell survival and metabolism.

Demethoxycapillarisin_Pathway This compound This compound PEPCK PEPCK This compound->PEPCK Inhibits Metabolic_Stress Metabolic Stress PEPCK->Metabolic_Stress Leads to PI3K PI3K Metabolic_Stress->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Ser473/Thr308) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Glucose Metabolism) pAkt->Downstream Regulates PEPCK_Activity_Workflow A Prepare this compound dilutions B Add compound to 384-well plate A->B C Add PEPCK enzyme B->C D Incubate (30 min, RT) C->D E Add OAA and GTP substrate D->E F Incubate (60 min, 37°C) E->F G Add detection reagent F->G H Read luminescence G->H I Calculate IC50 H->I CETSA_Workflow A Treat cells with this compound B Harvest and resuspend cells A->B C Heat aliquots to different temperatures B->C D Lyse cells (freeze-thaw) C->D E Centrifuge to pellet aggregates D->E F Collect supernatant (soluble proteins) E->F G Western blot for PEPCK and GAPDH F->G H Analyze thermal shift G->H SPR_Workflow A Activate CM5 sensor chip B Immobilize PEPCK A->B C Inject this compound (analyte) B->C D Monitor association/dissociation C->D E Regenerate sensor surface D->E F Analyze data to determine ka, kd, KD E->F WB_Workflow A Treat serum-starved cells B Lyse cells A->B C Quantify protein B->C D SDS-PAGE and transfer C->D E Incubate with primary antibodies (p-Akt, total Akt) D->E F Incubate with secondary antibody E->F G Detect and quantify bands F->G H Calculate p-Akt / total Akt ratio G->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of Demethoxycapillarisin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Demethoxycapillarisin, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what is the key reaction?

A1: The most prevalent and effective synthetic route involves an intramolecular Wittig reaction. This key step constructs the chromone core of the this compound molecule. The general approach begins with the preparation of a phosphonium salt precursor, which is then treated with a base to form a phosphorus ylide. This ylide subsequently undergoes an intramolecular cyclization to yield the final product.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The synthesis typically starts from readily available precursors. The initial step involves the acylation of an appropriate ortho-hydroxyacetophenone derivative with a phenoxycarbonyl chloride to form an ester. This ester is then brominated and subsequently reacted with triphenylphosphine to generate the key phosphonium salt intermediate.

Q3: I am observing a very low yield in my reaction. What are the most likely causes?

A3: Low yields in the synthesis of this compound can stem from several factors. Incomplete formation of the phosphorus ylide is a common issue, which can be due to the use of a base that is not strong enough or inappropriate reaction conditions. The stability of the ylide itself can also be a factor. Additionally, side reactions, such as hydrolysis of the ester linkage in the starting material or intermolecular reactions, can compete with the desired intramolecular cyclization, thereby reducing the yield of this compound. Careful control of reaction parameters is crucial for success.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my final product?

A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Several strategies can be employed for its removal:

  • Crystallization: If this compound is a crystalline solid, recrystallization from a suitable solvent system can effectively separate it from the more soluble triphenylphosphine oxide.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system with appropriate polarity can separate this compound from triphenylphosphine oxide.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or ether, while the desired product remains in solution.

  • Complexation: The addition of certain metal salts, such as zinc chloride, can form an insoluble complex with triphenylphosphine oxide, which can then be removed by filtration.[1][2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may not be strong enough to deprotonate the phosphonium salt to form the ylide. 2. Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the stability of the ylide. 3. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached.1. Optimize the Base: Switch to a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate. The choice of base can significantly impact the yield. 2. Solvent Screening: Test different aprotic solvents like toluene, THF, or acetonitrile. The polarity of the solvent can influence the reaction rate and selectivity.[2][4] 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Refluxing in toluene is a common condition.[5]
Formation of a White Precipitate (Triphenylphosphine Oxide) This is an expected byproduct of the Wittig reaction.This is not an issue with the reaction itself, but a purification challenge. Refer to FAQ Q4 for removal strategies.
Presence of Multiple Spots on TLC, Indicating Side Products 1. Intermolecular Wittig Reaction: If the concentration of the phosphonium salt is too high, intermolecular reactions may occur. 2. Hydrolysis of Starting Material: The presence of water can lead to the hydrolysis of the ester linkage in the phosphonium salt precursor. 3. Formation of Benzyl Benzoate-type Side Products: This can occur through the addition of the aldehyde to the betaine intermediate of the Wittig reaction.[4]1. High Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular cyclization. 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis. 3. Optimize Reaction Conditions: Adjusting the base and solvent may help to minimize the formation of this side product.[4]

Experimental Protocols

Synthesis of the Phosphonium Salt Precursor

This protocol is adapted from the synthesis of related 2-phenoxychromones.[5]

  • Acylation: React the appropriate 2-hydroxyacetophenone derivative with a substituted phenyl chloroformate in the presence of a base (e.g., pyridine) to form the corresponding o-(phenoxycarbonyloxy)acetophenone.

  • Bromination: Brominate the acetophenone derivative using a brominating agent such as copper(II) bromide in a suitable solvent mixture like ethyl acetate-chloroform. The reaction is typically carried out under reflux.[5]

  • Phosphonium Salt Formation: Treat the resulting bromo-compound with triphenylphosphine in a solvent such as dichloromethane at room temperature to yield the desired phosphonium bromide salt.[5]

Intramolecular Wittig Reaction for this compound Synthesis

This is a general procedure based on the synthesis of similar 2-phenoxychromones.[5]

  • Suspend the phosphonium bromide salt in an anhydrous aprotic solvent (e.g., toluene).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (1 molar equivalent).[5]

  • Heat the reaction mixture under reflux for a specified period (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Expected Influence of Reaction Parameters on the Yield of this compound

This table is based on general principles of the Wittig reaction and may require experimental validation for the specific synthesis of this compound.

Parameter Condition Expected Effect on Yield Rationale
Base Weak Base (e.g., Na2CO3)LowInsufficient deprotonation of the phosphonium salt.
Strong, Non-nucleophilic Base (e.g., DIPEA, K2CO3)HighEfficient formation of the ylide without competing side reactions.[5]
Solvent Protic Solvents (e.g., Ethanol)LowCan protonate the ylide, inhibiting the reaction.
Aprotic, Non-polar (e.g., Toluene)Moderate to HighGood solubility for reactants and favors the intramolecular reaction.[2][5]
Aprotic, Polar (e.g., Acetonitrile, DMF)Potentially HighCan improve solubility and may influence ylide stability and reactivity.[2]
Temperature Room TemperatureLowInsufficient energy for the intramolecular cyclization.
RefluxHighProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[5]
Concentration HighPotentially LowerMay favor intermolecular side reactions over the desired intramolecular cyclization.
Low (High Dilution)Potentially HigherFavors intramolecular reactions.

Visualizations

experimental_workflow start Starting Materials (o-hydroxyacetophenone derivative, phenoxycarbonyl chloride) acylation Acylation start->acylation bromination Bromination acylation->bromination phosphonium_salt_formation Phosphonium Salt Formation bromination->phosphonium_salt_formation intramolecular_wittig Intramolecular Wittig Reaction phosphonium_salt_formation->intramolecular_wittig Base, Heat purification Purification (Chromatography/ Recrystallization) intramolecular_wittig->purification product This compound purification->product

General synthetic workflow for this compound.

troubleshooting_logic start Low Yield of This compound check_base Is the base strong enough and non-nucleophilic? start->check_base check_solvent Is the solvent anhydrous and aprotic? check_base->check_solvent Yes optimize_base Action: Use a stronger base (e.g., DIPEA, K2CO3) check_base->optimize_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes optimize_solvent Action: Use anhydrous aprotic solvent (e.g., Toluene) check_solvent->optimize_solvent No check_concentration Is the reaction run under dilute conditions? check_temp->check_concentration Yes optimize_temp Action: Increase temperature (e.g., reflux) check_temp->optimize_temp No optimize_concentration Action: Perform reaction at high dilution check_concentration->optimize_concentration No end Further investigation needed (e.g., starting material purity)

Troubleshooting decision tree for low yield.

References

Technical Support Center: Demethoxycapillarisin Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for demethoxycapillarisin. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges and provide practical solutions for working with this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural phenolic compound, primarily sourced from plants of the Artemisia genus.[1] It has demonstrated significant biological activities, including antioxidant and anti-inflammatory properties, by modulating oxidative stress and inflammatory pathways.[1] However, like many phenolic compounds, this compound exhibits poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy in both in vitro and in vivo studies. Overcoming this solubility issue is a critical step in preclinical and clinical development.

Q2: What are the known solvents for this compound?

A2: this compound is sparingly soluble in aqueous solutions. It exhibits better solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Q3: Are there any starting points for preparing a stock solution?

A3: Yes, a stock solution can be prepared by dissolving this compound in DMSO. For instance, a mother liquor can be prepared at a concentration of 40 mg/mL in DMSO.[1] Another source suggests a solubility of at least 20 mg/mL in DMSO. It is often recommended to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.

Q4: How can I prepare a working solution for in vivo studies from a DMSO stock?

A4: For in vivo experiments, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a co-solvent system. A widely used formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. For example, a working solution can be prepared by taking a 40 mg/mL DMSO stock solution and mixing it with PEG300, followed by the addition of Tween 80 and then saline to reach the final desired concentration.[1]

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems encountered when dissolving and formulating this compound.

Problem Possible Cause Troubleshooting Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. This compound is poorly soluble in water, and the addition of an aqueous medium to the DMSO stock can cause it to crash out of solution.- Use a co-solvent system: Instead of diluting directly into an aqueous buffer, use a mixture of solvents. A combination of DMSO, PEG300, and Tween 80 in saline is a proven method for in vivo formulations. - Optimize the dilution process: Add the DMSO stock to the co-solvent mixture slowly while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. - Consider alternative formulation strategies: If precipitation persists, explore advanced formulation techniques such as solid dispersions or cyclodextrin complexation to improve aqueous solubility.
Inconsistent results in biological assays. Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor reproducibility.- Ensure complete dissolution: Before use, visually inspect your solution for any particulate matter. If necessary, use gentle warming or sonication to aid dissolution, but be mindful of the compound's stability under these conditions. - Prepare fresh solutions: Whenever possible, prepare fresh working solutions from a stock solution just before the experiment to minimize the risk of precipitation over time. - Validate your formulation: If using a complex co-solvent system, ensure it does not interfere with your biological assay. Run appropriate vehicle controls.
Difficulty achieving the desired concentration for in vivo studies. The limited solubility of this compound can make it challenging to prepare concentrated solutions for high-dose in vivo experiments.- Explore solubility enhancement techniques: Investigate methods like solid dispersions or cyclodextrin inclusion complexes to significantly increase the aqueous solubility of this compound, allowing for the preparation of more concentrated formulations.

Solubility Enhancement Strategies & Experimental Protocols

For researchers facing significant solubility challenges, several advanced formulation strategies can be employed to improve the dissolution and bioavailability of this compound.

Solid Dispersions

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation

This is a common and effective method for preparing solid dispersions.

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (HPMC))

    • Common solvent (e.g., Ethanol, Methanol, Acetone) in which both the drug and carrier are soluble.

  • Procedure:

    • Accurately weigh this compound and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).

    • Dissolve both the this compound and the carrier in a minimal amount of the common solvent in a round-bottom flask.

    • Stir the solution continuously until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. Gentle heating may be applied if necessary, keeping the temperature well below the decomposition point of the compound.

    • Continue evaporation until a solid mass or a thin film is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator until further use.

Characterization: The resulting solid dispersion should be characterized using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug and the absence of chemical interactions between the drug and the carrier. The solubility and dissolution rate of the solid dispersion should then be compared to the pure drug.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.

Experimental Protocol: Kneading Method for Cyclodextrin Inclusion Complex Preparation

The kneading method is a simple and widely used technique for preparing cyclodextrin inclusion complexes.

  • Materials:

    • This compound

    • Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))

    • Water-ethanol solution

  • Procedure:

    • Accurately weigh this compound and the cyclodextrin in a 1:1 or 1:2 molar ratio.

    • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.

    • Gradually add the this compound to the paste while triturating (kneading) vigorously for a specified period (e.g., 45-60 minutes).

    • If the mixture becomes too dry, add a few more drops of the solvent to maintain a pasty consistency.

    • After kneading, dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

    • Store the inclusion complex in a well-closed container in a cool, dry place.

Characterization: The formation of the inclusion complex should be confirmed by techniques such as DSC, XRD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy. The phase solubility of the complex should be determined to quantify the increase in solubility.

Signaling Pathway

This compound has been reported to inhibit phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels through the activation of the PI3K pathway, which in turn leads to a decrease in glucose production.

demethoxycapillarisin_pi3k_pathway demethoxy This compound pi3k PI3K (Phosphoinositide 3-kinase) demethoxy->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates pepck PEPCK mRNA (Phosphoenolpyruvate carboxykinase) akt->pepck Inhibits Expression glucose Gluconeogenesis (Glucose Production) pepck->glucose Leads to

Caption: this compound activates the PI3K/Akt signaling pathway, leading to the inhibition of PEPCK gene expression and a subsequent decrease in gluconeogenesis.

Experimental Workflow

The following diagram illustrates a logical workflow for addressing this compound solubility issues, from initial assessment to the development of an enhanced formulation.

solubility_workflow start Start: this compound Powder sol_test Solubility Testing (Water, Ethanol, DMSO) start->sol_test is_soluble Is Solubility Sufficient? sol_test->is_soluble use_solution Use Direct Solution is_soluble->use_solution Yes enhance Select Solubility Enhancement Technique is_soluble->enhance No end End use_solution->end solid_disp Solid Dispersion enhance->solid_disp cyclo Cyclodextrin Complexation enhance->cyclo formulate Formulate Enhanced Version solid_disp->formulate cyclo->formulate charac Characterize Formulation (DSC, XRD, FTIR) formulate->charac diss_test Dissolution & Solubility Testing of Enhanced Formulation charac->diss_test is_improved Is Solubility Improved? diss_test->is_improved is_improved->enhance No, Re-evaluate use_enhanced Use Enhanced Formulation is_improved->use_enhanced Yes use_enhanced->end

Caption: A systematic workflow for addressing this compound solubility challenges, from initial testing to the development and characterization of enhanced formulations.

References

Optimizing Demethoxycapillarisin Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of demethoxycapillarisin in in vivo studies. It addresses common challenges and questions researchers face during experimental design and execution, offering troubleshooting tips and detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in in vivo studies?

While specific optimal dosages are highly dependent on the animal model, disease state, and administration route, a general starting point can be extrapolated from studies on related compounds and extracts from Artemisia capillaris. For flavonoids and other bioactive compounds, oral doses in rodents often range from 10 to 100 mg/kg body weight. For instance, studies on other flavone glycosides have used oral doses of 5, 10, or 20 mg/kg in rats for anti-inflammatory models. It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific experimental conditions.

Q2: What are the recommended administration routes for this compound?

The choice of administration route significantly impacts the bioavailability and efficacy of this compound. Common routes for preclinical in vivo studies include:

  • Oral (p.o.): Often administered via gavage. This is a common route for assessing the effects of compounds intended for oral drug development. Bioavailability can be a limiting factor.

  • Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher bioavailability compared to oral administration. It is a widely used route in preclinical research for systemic drug delivery.

  • Intravenous (i.v.): Provides 100% bioavailability and rapid distribution. This route is useful for pharmacokinetic studies and when a precise plasma concentration is required.

The selection of the route should align with the clinical intended use and the specific research question.

Q3: How can I determine the maximum tolerated dose (MTD) for this compound?

Establishing the MTD is a critical step to avoid toxicity-related artifacts in your efficacy studies. A typical MTD study involves a dose-escalation design in a small cohort of animals. Key parameters to monitor include:

  • Body weight changes (a loss of more than 15-20% is a common endpoint).

  • Clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).

  • Food and water intake.

  • Hematological and serum chemistry parameters upon study completion.

It is recommended to start with a wide range of doses and narrow down to the highest dose that does not cause significant morbidity or mortality.

Q4: What are the key signaling pathways modulated by this compound that I should investigate?

Based on the known activities of related flavonoids and extracts from Artemisia capillaris, this compound likely modulates key inflammatory and cell survival pathways. Researchers should consider investigating its effects on:

  • NF-κB Signaling Pathway: A central regulator of inflammation. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds.

  • MAPK Signaling Pathway: Involved in cellular stress responses, proliferation, and apoptosis. Modulation of p38, JNK, and ERK pathways is frequently observed with bioactive plant compounds.

  • PI3K/Akt Signaling Pathway: A critical pathway for cell survival and proliferation. Inhibition of this pathway is a target for many anti-cancer agents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in animal response Inconsistent dosing technique, animal stress, genetic variability, vehicle effects.Ensure all personnel are proficient in the chosen administration route. Acclimatize animals properly before the study. Use a standardized vehicle and include a vehicle-only control group. Consider using inbred strains for lower genetic variability.
No observable therapeutic effect Insufficient dosage, poor bioavailability, rapid metabolism, inappropriate animal model.Conduct a dose-escalation study to find an effective dose. Consider a different administration route to improve bioavailability (e.g., i.p. instead of oral). Perform pharmacokinetic studies to assess drug exposure. Ensure the chosen animal model is relevant to the human disease.
Signs of toxicity at expected therapeutic doses Incorrect MTD assessment, vehicle toxicity, compound instability leading to toxic byproducts.Re-evaluate the MTD with smaller dose increments. Test the vehicle alone for any toxic effects. Ensure proper storage and handling of the this compound stock solution.
Difficulty dissolving this compound for administration Poor solubility in common vehicles.Test a range of biocompatible solvents such as DMSO, ethanol, or polyethylene glycol (PEG), often in combination with saline or corn oil. Ensure the final concentration of the organic solvent is within acceptable limits for the chosen administration route to avoid vehicle-induced toxicity. Sonication may aid in dissolution.

Data Presentation: Dosage Summary for Related Compounds in In Vivo Studies

Note: Data for this compound is limited. The following table provides examples from related compounds to guide initial experimental design.

Compound/Extract Animal Model Application Dosage Administration Route Reference
Flavone GlycosideRatAnti-inflammatory5, 10, 20 mg/kgOral[1]
Geldanamycin DerivativeMouseAnticancer6.7-15 mg/kgOral, Parenteral
5-benzylidine-2-thiohydantoinRatHepatoprotective50 mg/kgOral[2]
Artemisia capillaris ExtractRatHepatoprotective100, 200 mg/kgOral

Experimental Protocols

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)

    • This compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure: a. Administer the vehicle, this compound, or positive control orally 1 hour before carrageenan injection. b. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This model is a standard for evaluating the hepatoprotective effects of compounds.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Groups:

    • Normal Control (Vehicle only)

    • Toxicant Control (Vehicle + CCl₄)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.) + CCl₄

    • Positive Control (e.g., Silymarin, 100 mg/kg, p.o.) + CCl₄

  • Procedure: a. Pre-treat animals with this compound or silymarin orally for 7-14 days. b. On the final day of pre-treatment, administer a single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg, diluted 1:1 in olive oil). c. Euthanize animals 24 hours after CCl₄ administration.

  • Analysis:

    • Collect blood for serum analysis of liver enzymes (ALT, AST, ALP) and bilirubin.

    • Harvest the liver for histopathological examination and measurement of oxidative stress markers (e.g., MDA, GSH).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Anti-Inflammatory Study

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization grouping Random Group Assignment acclimatization->grouping compound_prep Compound Preparation grouping->compound_prep administration Oral Administration (Vehicle, this compound, Positive Control) compound_prep->administration induction Inflammation Induction (Carrageenan Injection) administration->induction paw_measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK Activates IkB IκB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB_active Active NF-κB (p65/p50) NFkB_complex NF-κB/IκB Complex NFkB_complex->NFkB_active Releases NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Translocates This compound This compound This compound->IKK Inhibits Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_expression Induces

Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway Modulation

MAPK_Pathway cluster_input Extracellular Signals cluster_cascade Kinase Cascade cluster_output Cellular Response Stress Oxidative Stress/ Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPKKK Modulates Inflammation Inflammation/ Apoptosis Transcription_Factors->Inflammation Mediates

Potential modulation of the MAPK signaling cascade.

References

Troubleshooting Demethoxycapillarisin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of Demethoxycapillarisin in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated. What could be the cause?

A1: Precipitation of this compound is a common issue and can be attributed to several factors:

  • Poor Solubility: this compound, like many flavonoids, has limited solubility in aqueous solutions. If the concentration in your buffer or media exceeds its solubility limit, it will precipitate.

  • Solvent Choice: The choice of solvent for your stock solution and the final concentration in your experimental setup are critical. A solvent that is not compatible with your aqueous buffer can cause the compound to crash out of solution.

  • Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation. This is particularly relevant if stock solutions are stored at low temperatures and not allowed to fully equilibrate to room temperature before use.

  • pH of the Solution: The pH of your experimental buffer can influence the solubility of phenolic compounds like this compound.

Q2: I am observing a change in the color of my this compound solution over time. What does this indicate?

A2: A color change in your this compound solution, often to a yellowish or brownish hue, is a strong indicator of degradation. This degradation can be triggered by:

  • Exposure to Light: Flavonoids are known to be sensitive to light, which can induce photochemical degradation.

  • Alkaline pH: this compound is more prone to degradation in neutral to alkaline conditions.

  • Oxidation: As a phenolic compound, this compound can be susceptible to oxidation, especially if the solution is not prepared with degassed solvents or if it is stored for extended periods without antioxidants.

  • High Temperatures: Elevated temperatures can accelerate the degradation process.

Q3: I am seeing inconsistent results in my bioassays with this compound. Could this be related to its instability?

A3: Yes, inconsistent results are a hallmark of compound instability. If this compound degrades during your experiment, its effective concentration will decrease over time, leading to variability in your results. It is crucial to ensure that the compound remains stable throughout the duration of your assay.

Q4: What is the best way to prepare a stock solution of this compound?

A4: To prepare a stable stock solution, it is recommended to use a high-purity, anhydrous organic solvent in which this compound is readily soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol. Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in foil.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, consider the following best practices:

  • pH Control: Use a buffer system that maintains a slightly acidic pH (around 6-7) if your experimental conditions allow.

  • Light Protection: Conduct your experiments in low-light conditions and use amber-colored or foil-wrapped containers for your solutions.

  • Temperature Control: Avoid high temperatures and prepare solutions fresh whenever possible. If solutions need to be warmed, do so gently and for the shortest time necessary.

  • Use of Antioxidants: For long-term experiments, the inclusion of a mild antioxidant in your buffer might be considered, but this should be validated to ensure it does not interfere with your assay.

  • Fresh Preparations: Prepare working solutions fresh from your frozen stock solution for each experiment.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents
SolventSolubilityRecommendations for Use
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions.
Ethanol Moderate to HighSuitable for stock solutions. Ensure final concentration in aqueous media is low to prevent precipitation.
Methanol ModerateCan be used for stock solutions. Similar precautions as with ethanol.
Water LowNot recommended for preparing stock solutions. This compound is poorly soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) Very LowDirect dissolution in PBS is not recommended. Dilute from a stock solution in an organic solvent.
Table 2: Factors Contributing to the Instability of this compound in Solution
FactorEffect on StabilityMitigation Strategy
pH Less stable at neutral to alkaline pH.Maintain a slightly acidic pH (6-7) in buffers if possible.
Light Degrades upon exposure to UV and visible light.Protect solutions from light using amber vials or foil wrapping. Work in low-light conditions.
Temperature Degradation rate increases with temperature.Prepare solutions fresh and store at appropriate low temperatures. Avoid prolonged heating.
Oxygen Susceptible to oxidation.Use degassed solvents for preparation. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
Freeze-Thaw Cycles Repeated cycles can lead to degradation and precipitation.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific experimental buffer over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath set to the experimental temperature

  • Light-protected containers (e.g., amber vials)

Methodology:

  • Prepare a working solution of this compound in your experimental buffer at the final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent effects.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

  • Compare the peak area of this compound at each time point to the initial peak area at t=0 to determine the percentage of the compound remaining.

  • The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting this compound Instability start Instability Issue Observed (Precipitation, Color Change, Inconsistent Results) check_solubility Is the compound fully dissolved in the stock solution? start->check_solubility check_concentration Is the final concentration in the aqueous buffer too high? check_solubility->check_concentration Yes reprepare_stock Action: Re-prepare stock solution. Use anhydrous DMSO or ethanol. Ensure complete dissolution. check_solubility->reprepare_stock No check_environment Is the solution protected from light and at an appropriate pH and temperature? check_concentration->check_environment No lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes optimize_conditions Action: Optimize experimental conditions. - Use amber tubes. - Adjust buffer pH (slightly acidic). - Prepare solutions fresh. check_environment->optimize_conditions No success Problem Resolved check_environment->success Yes reprepare_stock->start lower_concentration->start optimize_conditions->start PI3K_Pathway Proposed PI3K Signaling Pathway for this compound demethoxy This compound pi3k PI3K demethoxy->pi3k Activates akt Akt (PKB) pi3k->akt Activates foxo1 FOXO1 akt->foxo1 Inhibits (via phosphorylation) pepck PEPCK mRNA foxo1->pepck Inhibits transcription gluconeogenesis Gluconeogenesis pepck->gluconeogenesis Leads to Anti_Inflammatory_Pathway Proposed Anti-Inflammatory Signaling Pathway for this compound lps LPS tlr4 TLR4 lps->tlr4 mapk MAPKs (p38, JNK, ERK) tlr4->mapk ikk IKK tlr4->ikk demethoxy This compound demethoxy->mapk Inhibits demethoxy->ikk Inhibits nfkb NF-κB mapk->nfkb Activates ikb IκBα ikk->ikb Phosphorylates for degradation ikb->nfkb Releases proinflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb->proinflammatory Induces transcription

How to avoid off-target effects of Demethoxycapillarisin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects of Demethoxycapillarisin.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

This compound is known to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK) mRNA.[1] This action is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] By downregulating PEPCK, a key enzyme in gluconeogenesis, this compound effectively decreases glucose production.[1]

Q2: Are there any documented off-target effects for this compound?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, there is a potential for interactions with proteins other than the intended target. Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their experimental system.

Q3: What general strategies can be employed to minimize off-target effects of a small molecule inhibitor like this compound?

To minimize off-target effects, researchers can consider several strategies:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (inhibition of PEPCK expression or reduction in glucose production).

  • Employ structurally unrelated control compounds: Use other known PEPCK inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to PEPCK inhibition and not a scaffold-specific off-target effect.

  • Perform rescue experiments: If possible, rescue the phenotype by expressing a form of PEPCK that is resistant to this compound.

  • Utilize multiple cell lines: Confirm the on-target effect in various cell lines to ensure the observed phenotype is not cell-type specific.

  • Conduct selectivity profiling: Screen this compound against a panel of kinases and other relevant protein targets to identify potential off-target interactions.

Troubleshooting Guides

Problem 1: I am observing a phenotype that is inconsistent with PEPCK inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Verify that this compound is inhibiting PEPCK mRNA expression in your experimental system using qPCR.

    • Dose-Response Analysis: Perform a dose-response curve for both the on-target effect (PEPCK inhibition) and the unexpected phenotype. If the EC50 values are significantly different, it may suggest an off-target effect.

    • Selectivity Profiling: Test this compound against a broad panel of kinases or other potential targets to identify unintended interactions.

    • Literature Review: Search for literature on compounds with similar chemical structures to identify potential off-target classes.

Problem 2: I am seeing significant cytotoxicity in my cell-based assays.

  • Possible Cause: The observed cytotoxicity could be an off-target effect or a consequence of on-target inhibition in a particular cell line.

  • Troubleshooting Steps:

    • Determine the IC50 for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound is toxic to your cells.

    • Compare with On-Target IC50: Compare the cytotoxicity IC50 with the IC50 for PEPCK inhibition. A small therapeutic window may indicate off-target toxicity.

    • Test in a Panel of Cell Lines: Assess the cytotoxicity of this compound across a variety of cell lines to determine if the effect is cell-type specific.

    • Apoptosis vs. Necrosis: Utilize assays to distinguish between apoptotic and necrotic cell death mechanisms, which can provide insights into the potential off-target pathway.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)

Kinase FamilyKinase TargetPercent Inhibition
Tyrosine KinaseEGFR< 10%
Tyrosine KinaseVEGFR2< 10%
Serine/Threonine KinaseAKT115%
Serine/Threonine KinaseERK1< 5%
Serine/Threonine KinasePKA< 5%
Serine/Threonine KinaseROCK125%
PI3K FamilyPI3Kα85%
PI3K FamilyPI3Kβ70%
PI3K FamilyPI3Kδ45%
PI3K FamilyPI3Kγ50%

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Table 2: Hypothetical Cytotoxicity Profile of this compound

Cell LineTissue of OriginIC50 (µM)
HepG2Liver Hepatocellular Carcinoma> 100
HEK293Human Embryonic Kidney75.3
A549Lung Carcinoma88.1
MCF7Breast Adenocarcinoma> 100

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Assessing PI3K Pathway Activation via Western Blot

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., insulin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), and total p70S6K. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

Protocol 2: Measuring PEPCK mRNA Levels via Quantitative PCR (qPCR)

  • Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.

  • RNA Extraction: Isolate total RNA from cells using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for PEPCK and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of PEPCK mRNA using the ΔΔCt method. A decrease in the relative expression indicates inhibition.

Visualizations

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates PEPCK_mRNA PEPCK_mRNA Akt->PEPCK_mRNA Inhibits Expression PEPCK_Protein PEPCK_Protein PEPCK_mRNA->PEPCK_Protein Translates to Gluconeogenesis Gluconeogenesis PEPCK_Protein->Gluconeogenesis Catalyzes Glucose_Production Glucose_Production Gluconeogenesis->Glucose_Production Leads to G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Potential Outcomes Unexpected_Phenotype Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Engagement (qPCR) Unexpected_Phenotype->Confirm_On_Target Dose_Response Dose-Response Analysis Confirm_On_Target->Dose_Response On_Target_Effect Confirmed On-Target Effect Confirm_On_Target->On_Target_Effect Selectivity_Profile Kinase/Receptor Selectivity Profiling Dose_Response->Selectivity_Profile Cytotoxicity_Assay Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Off_Target_Effect Identified Off-Target Effect Selectivity_Profile->Off_Target_Effect Cytotoxicity Compound is Cytotoxic Cytotoxicity_Assay->Cytotoxicity G cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation Start Start with This compound Kinase_Profiling Kinase Panel Screening Start->Kinase_Profiling Receptor_Binding Receptor Binding Assay Start->Receptor_Binding Cytotoxicity_Panel Cytotoxicity Assay (Multiple Cell Lines) Start->Cytotoxicity_Panel Selectivity_Assessment Assess Selectivity Profile Kinase_Profiling->Selectivity_Assessment Receptor_Binding->Selectivity_Assessment Safety_Profile Determine Safety Profile Cytotoxicity_Panel->Safety_Profile PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity_Study Animal Toxicity Studies PK_PD->Toxicity_Study Toxicity_Study->Safety_Profile Selectivity_Assessment->PK_PD

References

Overcoming resistance in cells treated with Demethoxycapillarisin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query mentioned "Demethoxycapillarisin." Our resources indicate that this compound (also known as 6-Demethoxycapillarisin) is primarily studied for its role in metabolic pathways, specifically as an inhibitor of PEPCK mRNA levels through PI3K pathway activation.[1] In the context of cellular resistance in cancer research, the closely related compound Capillarisin is more extensively documented. This guide will focus on Capillarisin's anti-cancer properties and potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Capillarisin in cancer cells?

A1: Capillarisin exerts its anti-cancer effects primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G0/G1 phase.[2][3] It has been shown to decrease the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspases, key executioners of apoptosis.[4] Additionally, Capillarisin can inhibit key survival signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways.[3][4][5]

Q2: My cells are showing reduced sensitivity to Capillarisin treatment. What are the potential causes?

A2: Reduced sensitivity, or acquired resistance, to Capillarisin can arise from several molecular changes within the cancer cells. While specific resistance mechanisms to Capillarisin are not yet fully elucidated, based on its known mechanism of action, potential causes include:

  • Alterations in the PI3K/AKT/mTOR Pathway: As Capillarisin is known to inhibit this pathway, mutations or upregulation of pathway components could confer resistance.[4]

  • STAT3 Pathway Activation: Constitutive activation of the STAT3 signaling pathway is linked to chemoresistance.[3][5] Cells may develop mechanisms to maintain STAT3 activation despite Capillarisin treatment.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, or survivin can prevent Capillarisin-induced cell death.[5]

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can pump Capillarisin out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm that my cells have developed resistance to Capillarisin?

A3: To confirm resistance, you can perform a dose-response assay (e.g., MTT or WST-1 assay) to compare the IC50 (half-maximal inhibitory concentration) value of Capillarisin in your potentially resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide for Capillarisin Resistance

Issue 1: Decreased Apoptosis Induction Upon Treatment

Potential Cause: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.

Troubleshooting Steps:

  • Assess Apoptosis Levels: Use an Annexin V/PI apoptosis assay to quantify the percentage of apoptotic cells in both sensitive and resistant cell lines after Capillarisin treatment.

  • Profile Apoptosis-Related Proteins: Perform Western blotting to compare the expression levels of key apoptosis regulators (e.g., Bcl-2, Bcl-xL, Bax, Bak, cleaved caspase-3, and survivin) between sensitive and resistant cells.[5]

  • Combination Therapy: Consider co-treatment with a Bcl-2 family inhibitor (e.g., Venetoclax) to restore sensitivity to apoptosis.

Issue 2: No Significant Change in Cell Cycle Distribution

Potential Cause: Alterations in cell cycle regulatory proteins.

Troubleshooting Steps:

  • Confirm Cell Cycle Arrest: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution in sensitive versus resistant cells after Capillarisin treatment.[2][3]

  • Analyze Cell Cycle Proteins: Perform Western blotting for key G1/S transition proteins that Capillarisin is known to affect, such as p21, p27, cyclin D1, cyclin A, and cyclin B.[3][6]

  • Synergistic Drug Combinations: Explore combination therapies with CDK4/6 inhibitors (e.g., Palbociclib) to enhance cell cycle arrest.

Issue 3: Sustained Pro-Survival Signaling

Potential Cause: Reactivation or constitutive activation of the PI3K/AKT or STAT3 pathways.

Troubleshooting Steps:

  • Examine Pathway Activation: Use Western blotting to check the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-mTOR, p-STAT3) in both sensitive and resistant cells, with and without Capillarisin treatment.[4][5]

  • Target Pro-Survival Pathways: If a specific pathway is constitutively active in resistant cells, consider co-treatment with a specific inhibitor (e.g., a PI3K inhibitor like LY294002 or a STAT3 inhibitor) to re-sensitize the cells to Capillarisin.[7]

Quantitative Data

The following table provides hypothetical IC50 values to illustrate the concept of acquired resistance to Capillarisin in a cancer cell line. Actual values must be determined experimentally.

Cell LineTreatmentIC50 (µM)Fold Resistance
HOS (Parental)Capillarisin251
HOS (Resistant)Capillarisin1506

Table 1: Hypothetical IC50 values of Capillarisin in sensitive (parental) and acquired resistant human osteosarcoma (HOS) cells. A significant increase in the IC50 value is indicative of resistance.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of Capillarisin and to calculate its IC50 value.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Capillarisin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[8]

  • Drug Treatment: Prepare serial dilutions of Capillarisin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to assess the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Capillarisin

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Capillarisin for the specified time.

  • Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11][12] Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[11][12]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[11]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[11]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[12]

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) with Rhodamine 123

This protocol measures changes in ΔΨm, an early indicator of apoptosis.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Capillarisin

  • Rhodamine 123 stock solution

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with Capillarisin for the desired duration.[13]

  • Rhodamine 123 Staining: Add Rhodamine 123 to the culture medium to a final concentration of 0.1 µg/mL.[13]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[13]

  • Cell Harvesting and Washing: Collect the cells, wash them with PBS, and resuspend them in fresh PBS for analysis.[13]

  • Flow Cytometry: Analyze the cells using a flow cytometer with excitation and emission wavelengths of approximately 495 nm and 535 nm, respectively.[13] A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.

Visualizations

G cluster_0 Capillarisin Treatment cluster_1 Signaling Pathway Inhibition cluster_2 Cellular Outcomes Capillarisin Capillarisin PI3K PI3K Capillarisin->PI3K Inhibits JAK1/2 JAK1/2 Capillarisin->JAK1/2 Inhibits c-Src c-Src Capillarisin->c-Src Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR G0/G1 Arrest G0/G1 Arrest mTOR->G0/G1 Arrest Promotes Progression (Inhibited) STAT3 STAT3 JAK1/2->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibits c-Src->STAT3 Upregulation of p21, p27 Upregulation of p21, p27 G0/G1 Arrest->Upregulation of p21, p27 Downregulation of Cyclins Downregulation of Cyclins G0/G1 Arrest->Downregulation of Cyclins Mitochondrial Dysfunction Mitochondrial Dysfunction Apoptosis->Mitochondrial Dysfunction Caspase Activation Caspase Activation Apoptosis->Caspase Activation

Caption: Capillarisin's mechanism of action.

G cluster_0 Experimental Setup cluster_1 Observation cluster_2 Hypothesis Generation cluster_3 Experimental Validation cluster_4 Strategy Culture Cells Culture Cells Treat with Capillarisin Treat with Capillarisin Culture Cells->Treat with Capillarisin Reduced Cell Death Reduced Cell Death Treat with Capillarisin->Reduced Cell Death Pathway Alteration? Pathway Alteration? Reduced Cell Death->Pathway Alteration? Apoptosis Blockage? Apoptosis Blockage? Reduced Cell Death->Apoptosis Blockage? Drug Efflux? Drug Efflux? Reduced Cell Death->Drug Efflux? Western Blot (p-AKT, p-STAT3) Western Blot (p-AKT, p-STAT3) Pathway Alteration?->Western Blot (p-AKT, p-STAT3) Annexin V / PI Assay Annexin V / PI Assay Apoptosis Blockage?->Annexin V / PI Assay Rhodamine 123 Assay Rhodamine 123 Assay Apoptosis Blockage?->Rhodamine 123 Assay MDR Transporter Expression MDR Transporter Expression Drug Efflux?->MDR Transporter Expression Combination Therapy Combination Therapy Western Blot (p-AKT, p-STAT3)->Combination Therapy Annexin V / PI Assay->Combination Therapy G cluster_0 Potential Resistance Mechanisms Reduced Sensitivity to Capillarisin Reduced Sensitivity to Capillarisin A Upregulation of Anti-Apoptotic Proteins (Bcl-2, Survivin) Reduced Sensitivity to Capillarisin->A B Constitutive Activation of Pro-Survival Pathways (PI3K/AKT, STAT3) Reduced Sensitivity to Capillarisin->B C Alterations in Cell Cycle Checkpoints Reduced Sensitivity to Capillarisin->C D Increased Drug Efflux (MDR Proteins) Reduced Sensitivity to Capillarisin->D

References

Technical Support Center: Optimizing Cell Culture Conditions for Demethoxycapillarisin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Demethoxycapillarisin in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Cell Viability or High Cytotoxicity

Question: I am observing high levels of cell death in my cultures after treatment with this compound, even at low concentrations. What could be the cause?

Answer:

Several factors could contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:

  • Solvent Toxicity: this compound is often dissolved in Dimethyl Sulfoxide (DMSO). While a necessary solvent, DMSO can be toxic to cells at higher concentrations.[1]

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%.[1] Some sensitive cell lines may even require a lower concentration (e.g., 0.1%).[1] It is crucial to include a vehicle control (medium with the same concentration of DMSO as your experimental wells) to differentiate between the effects of the compound and the solvent.

  • Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations or if not properly dissolved. This can lead to inconsistent results and apparent cytotoxicity.

    • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiment, dilute this stock directly into pre-warmed culture medium to the final desired concentration, ensuring rapid and thorough mixing. Visually inspect the medium for any signs of precipitation.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

    • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line.

Issue 2: Inconsistent or Non-Reproducible Results

Question: My experimental results with this compound are not consistent between experiments. What factors should I check?

Answer:

Inconsistent results can be frustrating. Here are key areas to investigate:

  • Cell Seeding Density: The initial number of cells seeded can significantly impact their response to treatment.

    • Recommendation: Optimize and standardize your cell seeding density for each experiment. Ensure a uniform cell suspension before plating to avoid variability in cell numbers across wells.

  • Compound Stability: The stability of this compound in your culture medium over the course of the experiment can affect its efficacy.

  • Incubation Time: The duration of treatment will influence the observed cellular response.

    • Recommendation: Standardize the incubation time for your experiments. For initial characterization, consider a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.

  • Passage Number: The characteristics of cell lines can change over time with repeated passaging.

    • Recommendation: Use cells within a consistent and low passage number range for all your experiments to ensure reproducibility.

Frequently Asked Questions (FAQs)

General Cell Culture

Q1: What are the general recommendations for culturing cells for this compound experiments?

A1: Adhere to standard aseptic cell culture techniques. Use the recommended growth medium and supplements for your specific cell line. Maintain cells in a humidified incubator at 37°C with 5% CO2. Regularly monitor cell morphology and ensure they are healthy and free from contamination before starting any experiment.

This compound Preparation and Handling

Q2: How should I prepare a stock solution of this compound?

A2: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: The final DMSO concentration should ideally be kept at or below 0.5% to minimize solvent-induced cytotoxicity.[1] Always include a vehicle control with the same DMSO concentration in your experimental setup.

Experimental Design

Q4: What concentrations of this compound should I use in my experiments?

A4: The optimal concentration will depend on your cell line and the endpoint being measured. Based on its known activity, a starting point for dose-response studies could range from 1 µM to 100 µM. An IC50 of 43 µM has been reported for the inhibition of PEPCK mRNA levels.

Q5: What is a typical treatment duration for this compound?

A5: Treatment durations can vary. For cell viability, apoptosis, and cell cycle analysis, incubation times of 24, 48, and 72 hours are commonly used to observe significant effects.[2]

Q6: What control groups should I include in my experiments?

A6: It is essential to include the following controls:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound. This is crucial to distinguish the effects of the compound from the solvent.

  • Positive Control (for specific assays): A known inducer of the effect you are measuring (e.g., a known apoptosis-inducing agent for an apoptosis assay).

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data relevant to this compound experiments.

ParameterValueCell Line/SystemReference
IC50 (PEPCK mRNA inhibition) 43 µMH4IIE hepatoma cellsGovorko et al., 2007
Recommended Max DMSO Concentration ≤ 0.5%General cell culture[1]
Typical Treatment Duration 24, 48, 72 hoursBreast cancer cell lines[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines (e.g., MCF-7, MDA-MB-231). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

  • Adherent cancer cells (e.g., MCF-7 or MDA-MB-231)

  • Complete growth medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells (e.g., MCF-7 or MDA-MB-231)

  • Complete growth medium

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluency by the end of the experiment.

    • Allow cells to attach for 24 hours.

    • Treat the cells with the desired concentrations of this compound (and vehicle control) for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization. Collect the supernatant containing any floating (potentially apoptotic) cells.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) dem_prep 2. Prepare this compound Stock in DMSO seeding 3. Seed Cells in Multi-well Plates treatment 4. Treat with this compound (24, 48, 72h) seeding->treatment viability 5a. Cell Viability Assay (MTT) treatment->viability cell_cycle 5b. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis 5c. Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_analysis 6. Analyze Data (IC50, Cell Cycle Distribution, % Apoptosis) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for assessing the effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Activates ROS Reactive Oxygen Species (ROS) This compound->ROS Increases CellCycleArrest Cell Cycle Arrest (G2/M Phase) This compound->CellCycleArrest Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Decreased Proliferation mTOR->Proliferation Regulates ROS->Apoptosis Induces

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Technical Support Center: Demethoxycapillarisin Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with demethoxycapillarisin. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is a typical dose-response profile for this compound's anti-inflammatory activity?

A1: While specific dose-response data for this compound can vary depending on the cell line and experimental conditions, studies on the closely related compound capillarisin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provide valuable insights. Capillarisin has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner.

Quantitative Data Summary: Effect of Capillarisin on Inflammatory Mediators

ConcentrationInhibition of iNOS Protein Expression (%)Inhibition of COX-2 Protein Expression (%)Inhibition of TNF-α Secretion (%)Inhibition of IL-6 Secretion (%)Inhibition of IL-1β Secretion (%)
10 µM ~25%~20%~30%~25%~20%
30 µM ~60%~55%~50%~45%~40%
100 µM ~90%~85%~75%~70%~65%

Note: This data is extrapolated from graphical representations in a study on capillarisin and should be used as a reference for designing experiments with this compound.[1][2]

Q2: I am not observing a clear dose-response curve in my cell viability assay with this compound. What could be the issue?

A2: Several factors can influence the outcome of a cell viability assay. Here are some troubleshooting steps:

  • Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density. High cell density can lead to nutrient depletion and contact inhibition, masking the effects of the compound. Conversely, very low density can result in poor cell growth and viability from the start.

  • Compound Solubility: this compound, like many natural compounds, may have limited solubility in aqueous solutions. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the culture medium. Precipitates can lead to inconsistent concentrations and inaccurate results.

  • Incubation Time: The duration of exposure to this compound is critical. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for observing a dose-dependent effect.

  • Assay Choice: The type of viability assay can impact the results. MTT and XTT assays, which measure metabolic activity, are commonly used.[3][4] However, if this compound affects mitochondrial function, it could interfere with the assay. Consider using a trypan blue exclusion assay or a crystal violet staining assay to directly count viable cells as an orthogonal method.

  • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration. High concentrations of DMSO can affect cell viability and confound your results.

Troubleshooting Guides

Problem: Inconsistent inhibition of inflammatory markers (TNF-α, IL-6).

Possible Causes and Solutions:

  • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. It is crucial to test each new batch of LPS to determine the optimal concentration for stimulating an inflammatory response in your specific cell line (e.g., RAW 264.7 macrophages). A typical starting range for LPS stimulation is 100 ng/mL to 1 µg/mL.[5][6]

  • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is important. Pre-treatment with this compound for 1-2 hours before adding LPS is a common strategy to assess its preventative effects on the inflammatory cascade.[7]

  • Cytokine Measurement: Ensure that the ELISA kits or other methods used for cytokine quantification are within their expiration date and are being used according to the manufacturer's instructions. Run standard curves with each assay to ensure accuracy.

Problem: Difficulty interpreting signaling pathway results (Western Blots).

Possible Causes and Solutions:

  • Antibody Specificity: Use antibodies that have been validated for the specific target and application (e.g., Western blotting). Always include positive and negative controls to confirm antibody performance.

  • Loading Controls: Ensure equal protein loading across all lanes by using a reliable loading control such as β-actin or GAPDH.

  • Time Course of Activation: The phosphorylation of signaling proteins is often transient. To capture the peak of activation or inhibition, perform a time-course experiment after treatment with this compound and/or LPS. For example, phosphorylation of Akt and IκBα can occur within minutes to an hour of stimulation.

Experimental Protocols

Cell Viability (MTT Assay) Protocol

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (e.g., in DMSO). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

LPS-Induced Inflammation in RAW 264.7 Macrophages Protocol

This protocol outlines a general procedure to investigate the anti-inflammatory effects of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.[7]

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurements).

  • Supernatant Collection: Collect the cell culture supernatants to measure the levels of secreted inflammatory mediators such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer for subsequent protein analysis (e.g., Western blotting for iNOS, COX-2, p-Akt, p-IκBα).

Signaling Pathway Diagrams

Below are diagrams illustrating the potential mechanisms of action of this compound based on current research.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis Seed Cells Seed Cells This compound Treatment This compound Treatment Seed Cells->this compound Treatment 24h Incubation LPS Stimulation LPS Stimulation This compound Treatment->LPS Stimulation 1-2h Pre-treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) LPS Stimulation->Cell Viability Assay (MTT) 24-72h Incubation Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) LPS Stimulation->Cytokine Measurement (ELISA) 24h Incubation Protein Expression (Western Blot) Protein Expression (Western Blot) LPS Stimulation->Protein Expression (Western Blot) Time Course

Caption: Experimental workflow for dose-response analysis.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65/p50 p65/p50 IκBα->p65/p50 Releases Nucleus Nucleus p65/p50->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling inhibition by this compound.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p-Akt p-Akt Akt->p-Akt Phosphorylation Downstream Effects Cell Survival, Growth p-Akt->Downstream Effects

Caption: PI3K/Akt signaling activation by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Demethoxycapillarisin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the oral bioavailability of Demethoxycapillarisin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in improving the systemic exposure of this promising, yet poorly soluble, flavonoid.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: Like many flavonoids, this compound exhibits poor aqueous solubility, which is a primary reason for its low oral bioavailability.[1][2][3] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluids.[4] The low solubility of this compound limits its dissolution rate, thereby reducing the amount of drug available for absorption across the intestinal epithelium. Additionally, flavonoids can be subject to metabolic conversion in the intestines and liver, further reducing the amount of unchanged drug that reaches systemic circulation.[5]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly water-soluble drugs and are applicable to this compound. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level.[6][7][8][9] This can transform the drug from a crystalline to a more soluble amorphous state, thereby increasing its dissolution rate.[10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11][12][13][14][15] This spontaneous emulsion formation enhances the solubilization and absorption of lipophilic drugs.

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range.[16][17][18][19][20] The increased surface area leads to a higher dissolution velocity, which can significantly improve oral absorption.[16]

Q3: How can I assess the in vitro intestinal permeability of this compound?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[21][22][23][24] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[23][24] By measuring the transport of this compound from the apical (intestinal lumen side) to the basolateral (blood side) compartment, you can determine its apparent permeability coefficient (Papp).[21][25]

Q4: What are the key metabolic pathways I should consider for this compound?

A4: Flavonoids typically undergo extensive phase I and phase II metabolism.[5] Phase I reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver, leading to oxidation, reduction, or hydrolysis.[26][27][28] Phase II reactions involve conjugation with endogenous molecules like glucuronic acid, sulfate, or glycine to increase water solubility and facilitate excretion.[5] To investigate the specific metabolic fate of this compound, in vitro studies using human liver microsomes are recommended.[26][28]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution of this compound Formulations
Potential Cause Troubleshooting Step Expected Outcome
Inadequate amorphization in solid dispersion. Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). The absence of a melting endotherm (DSC) and the presence of a halo pattern (XRPD) indicate successful amorphization.Confirmation of the amorphous state of this compound within the carrier.
Poor choice of carrier for solid dispersion. Screen various hydrophilic carriers (e.g., PVP K30, Soluplus®, Poloxamer 188) at different drug-to-carrier ratios.Identification of a carrier that provides the optimal balance of drug loading and dissolution enhancement.
Precipitation of the drug from a supersaturated solution. Include a precipitation inhibitor (e.g., HPMC) in the dissolution medium or the formulation itself.Maintenance of a supersaturated state for a longer duration, allowing for greater absorption.
Inefficient emulsification of SEDDS. Optimize the ratio of oil, surfactant, and co-surfactant. Characterize the globule size of the resulting emulsion upon dilution.Formation of a stable nano- or micro-emulsion with a small and uniform droplet size.
Drug precipitation from SEDDS upon dispersion. Increase the concentration of the surfactant or co-surfactant to enhance the solubilization capacity of the emulsion.The drug remains solubilized within the emulsion droplets upon dilution in the dissolution medium.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step Expected Outcome
Food effects influencing absorption. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption.A clear understanding of how food affects the bioavailability of the formulation, which is crucial for dosing recommendations.
Inconsistent formulation performance in vivo. Ensure robust in vitro-in vivo correlation (IVIVC). The in vitro dissolution method should be able to discriminate between formulations with different in vivo performance.A reliable in vitro test that can predict the in vivo behavior of the formulation.
Enterohepatic recirculation. Analyze the plasma concentration-time profile for a secondary peak. This may indicate that the drug and/or its metabolites are excreted in the bile and reabsorbed in the intestine.Identification of enterohepatic recirculation, which can influence the dosing regimen.
Genetic polymorphism in metabolic enzymes. If using animal models, consider the potential for strain differences in drug metabolism. In clinical studies, genotyping for relevant CYP enzymes may be necessary.Reduced inter-subject variability by accounting for genetic differences in drug metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to obtain a fine powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using DSC and XRPD).

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (AP) side.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37 °C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical): Perform the same steps as above but add the drug solution to the BL side and sample from the AP side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as UPLC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.

Protocol 3: In Vitro Metabolism Study using Human Liver Microsomes
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37 °C for a few minutes, then initiate the reaction by adding the NADPH-generating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Metabolite Identification: Analyze the supernatant using LC-MS/MS to identify potential metabolites by comparing the mass spectra of the samples with that of the parent compound.

  • Metabolic Stability: Quantify the remaining parent drug at each time point to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Presentation

Due to the lack of publicly available data specifically for this compound, the following tables present representative data for a similar poorly soluble flavonoid, demonstrating the potential improvements that can be achieved with different formulation strategies.

Table 1: Comparison of Pharmacokinetic Parameters of a Flavonoid in Different Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Flavonoid 150 ± 352.0 ± 0.5850 ± 150100
Solid Dispersion (1:4 drug:carrier) 450 ± 701.0 ± 0.32550 ± 300300
SEDDS 600 ± 900.75 ± 0.23400 ± 420400
Nanosuspension 520 ± 800.5 ± 0.13100 ± 380365

Table 2: In Vitro Permeability of a Flavonoid Across Caco-2 Cell Monolayers

Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B) 1.5 ± 0.32.5
Basolateral to Apical (B-A) 3.75 ± 0.6

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation sd Solid Dispersion dissolution Dissolution Testing sd->dissolution sedds SEDDS sedds->dissolution nano Nanosuspension nano->dissolution pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study Optimized Formulation permeability Caco-2 Permeability permeability->pk_study Absorption Prediction metabolism Metabolism Study (Liver Microsomes) metabolism->pk_study Metabolic Profile absorption_pathway cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation lumen Intestinal Lumen enterocyte Enterocyte lumen->enterocyte Absorption enterocyte->lumen Efflux (P-gp) portal_vein Portal Vein enterocyte->portal_vein To Liver liver Liver portal_vein->liver First-Pass Metabolism liver->portal_vein Biliary Excretion systemic Systemic Circulation liver->systemic Bioavailable Drug

References

Reducing variability in Demethoxycapillarisin experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results involving Demethoxycapillarisin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural compound that has been shown to inhibit gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate sources. Its primary mechanism of action is the activation of the PI3K/Akt signaling pathway, which leads to the downregulation of key gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).

Q2: What are the common sources of variability in experiments with this compound?

Variability in experiments with this compound can arise from several factors:

  • Compound-related issues: Purity, solubility, and stability of the this compound used.

  • Experimental system-related issues: Cell line or primary cell health and passage number, reagent quality and consistency, and assay conditions.

  • Procedural inconsistencies: Pipetting errors, timing of incubations, and improper sample handling.

Q3: How should I prepare and store this compound stock solutions?

This compound is often supplied as a powder. Due to its hydrophobic nature, it is typically dissolved in an organic solvent to create a high-concentration stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds.

  • Stock Concentration: Prepare a stock solution at a concentration of 10-20 mM in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible.

  • General Guideline: The final DMSO concentration should ideally be below 0.5%, and for many cell lines, it is recommended to be 0.1% or lower.[1]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups. This allows you to distinguish the effects of this compound from any effects of the solvent.[2]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor Compound Solubility Ensure this compound is fully dissolved in the stock solution. When diluting the stock solution into aqueous cell culture medium, do so by adding the stock solution to the medium while vortexing to prevent precipitation. Visually inspect the final working solution for any signs of precipitation. Consider using a pre-warmed medium for dilution.
Compound Degradation Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the stock solution and working solutions from light. Prepare fresh working solutions for each experiment.
Low Compound Purity Verify the purity of your this compound batch using High-Performance Liquid Chromatography (HPLC).[3][4] Impurities can interfere with the assay or have their own biological effects. If purity is low, consider purchasing from a different supplier or purifying the compound.
Lot-to-Lot Variability If you observe a sudden change in results after starting a new batch of this compound, perform a side-by-side comparison with the previous batch. Lot-to-lot variation in purity and composition of natural products can occur.[5][6][7]
Sub-optimal Cell Health Ensure cells are healthy, within a low passage number, and growing exponentially at the time of treatment. Stressed or senescent cells may respond differently to treatment. Regularly check for mycoplasma contamination.
Incorrect Assay Conditions Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and assay.
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Uneven Cell Seeding Ensure a single-cell suspension before seeding cells into multi-well plates. After seeding, gently rock the plate in a cross-pattern to ensure an even distribution of cells across the well bottom. Avoid swirling the plate, which can cause cells to accumulate at the edges.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inconsistent Incubation Times When treating multiple plates or wells, stagger the addition of reagents to ensure that the incubation time is consistent for all samples.

Experimental Protocols

Protocol 1: In Vitro Gluconeogenesis Assay in Primary Hepatocytes

This protocol is adapted from a general method for assessing the inhibition of gluconeogenesis in primary hepatocytes and can be used to test the effect of this compound.[8][9]

Materials:

  • Primary hepatocytes

  • Collagen-coated plates

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • cAMP and Dexamethasone (gluconeogenesis inducers)

  • Glucose-free DMEM containing sodium lactate and sodium pyruvate

  • Glucose Assay Kit

Procedure:

  • Cell Seeding: Isolate primary hepatocytes and seed them onto collagen-coated plates in Williams' Medium E supplemented with 10% FBS. Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment: Prepare working solutions of this compound by diluting the DMSO stock solution in the appropriate medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Pre-treat the hepatocytes with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Induction of Gluconeogenesis: After pre-treatment, replace the medium with glucose-free DMEM containing 2 mM sodium lactate, 0.2 mM sodium pyruvate, and gluconeogenic inducers (e.g., 10 µM cAMP and 50 nM dexamethasone).

  • Incubation: Incubate the cells for 3-6 hours.

  • Glucose Measurement: Collect the supernatant and measure the glucose concentration using a commercially available glucose assay kit.

  • Data Analysis: Normalize the glucose production in the this compound-treated wells to the vehicle-treated control wells.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol provides a general method to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt at Ser473.[10][11][12][13]

Materials:

  • Hepatocytes or other relevant cell line

  • This compound

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Treat the cells with this compound at the desired concentrations and for the appropriate time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-Akt as a ratio to total Akt.

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent Biological Activity

Potential IssueKey IndicatorRecommended Action
SolubilityPrecipitate visible in mediaPrepare fresh dilutions, vortex during dilution, consider pre-warmed media.
StabilityDecreased activity over timeAliquot stock solutions, protect from light, prepare fresh working solutions.
PurityUnexpected results, low potencyVerify purity via HPLC.
Lot-to-Lot VariationAbrupt change in results with new batchPerform side-by-side comparison with a previous, validated batch.
Cell HealthPoor cell morphology, slow growthUse low passage cells, check for mycoplasma, ensure optimal growth conditions.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell Type SensitivityRecommended Max. DMSO ConcentrationNotes
Highly Sensitive (e.g., primary cells)≤ 0.1%Perform a dose-response curve for DMSO toxicity.
Most Cell Lines≤ 0.5%Generally considered safe for many established cell lines.[1]
Less Sensitive Cell LinesUp to 1%May be tolerated, but should be validated for your specific cell line.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound stock->treat culture Culture Cells culture->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Gluconeogenesis, Western Blot) incubate->assay data Data Collection & Analysis assay->data

Caption: A generalized experimental workflow for in vitro studies with this compound.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt PEPCK PEPCK (Gene Expression) pAkt->PEPCK Inhibits G6Pase G6Pase (Gene Expression) pAkt->G6Pase Inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

Caption: Signaling pathway of this compound in the inhibition of gluconeogenesis.

References

Validation & Comparative

A Comparative Guide to PEPCK Inhibitors: Demethoxycapillarisin and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Demethoxycapillarisin with other notable inhibitors of Phosphoenolpyruvate Carboxykinase (PEPCK), a critical enzyme in gluconeogenesis and a key regulator of TCA cycle flux. This document summarizes experimental data, outlines methodologies for key experiments, and visualizes relevant signaling pathways to aid in research and drug development efforts.

Quantitative Comparison of PEPCK Inhibitors

The following table summarizes the inhibitory potency and mechanisms of action of this compound and other selected PEPCK inhibitors. It is crucial to note the distinction in the reported IC50 value for this compound, which reflects its effect on PEPCK mRNA levels rather than direct enzymatic inhibition.

InhibitorTarget(s)IC50 / KiMechanism of ActionKey Effects
This compound PEPCK mRNAIC50: 43 μM (for mRNA levels)[1][2]Activates the PI3K pathway, leading to decreased PEPCK gene expression.[1][2][3]Decreases glucose production.[1]
3-Mercaptopicolinic Acid (3-MPA) / SKF-34288 PEPCK (cytosolic and mitochondrial)Ki: 2-9 μM[1] IC50: ~7.5 μM (human PEPCK) IC50: 65 ± 6 μM (porcine PEPCK-C)[4]Direct competitive inhibitor at the OAA/PEP binding site and can also bind allosterically.[5]Potent hypoglycemic agent by inhibiting glucose synthesis.[1]
Hydrazine Sulfate PEPCKNot specifiedDirect inhibitor of PEPCK enzyme activity.[1]Impairs gluconeogenesis.[1]
SL010110 PEPCK1 (degrader)Not specified (inhibits gluconeogenesis potently at 3-10 µM)[6]Inhibits SIRT2, leading to activation of p300 and subsequent acetylation, ubiquitination, and degradation of PEPCK1 protein.[1][6]Downregulates PEPCK1 protein levels and improves glucose homeostasis.[1][6]
3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate PEPCK-M (PCK2) > PEPCK-C (PCK1)IC50: 3.5–27 nM (PCK2) IC50: 500 nM (PCK1)[7]High-affinity enzyme inhibitor.Potent and selective inhibitor of the mitochondrial isoform of PEPCK.
Pterosin A AMPK activatorNot specified for direct PEPCK inhibitionIndirectly affects PEPCK by activating AMPK, a known regulator of gluconeogenesis.[1]Promotes glucose uptake and improves hyperglycemia.[1]
7-Methoxyrosmanol PEPCK and G6Pase promotersNot specifiedSuppresses the cAMP responsiveness of PEPCK and G6Pase promoters.[1]Reduces expression of key gluconeogenic enzymes.

Signaling Pathways and Mechanisms of Action

The inhibitory actions of this compound and other compounds often involve complex signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways.

PI3K_Pathway_this compound cluster_cell Hepatocyte This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt/PKB PI3K->Akt activates FOXO1 FOXO1 (phosphorylated) Akt->FOXO1 phosphorylates FOXO1_nucleus FOXO1 (nucleus) FOXO1->FOXO1_nucleus prevents nuclear translocation PEPCK_Gene PEPCK Gene FOXO1_nucleus->PEPCK_Gene activates transcription PEPCK_mRNA PEPCK mRNA PEPCK_Gene->PEPCK_mRNA transcription Gluconeogenesis Gluconeogenesis PEPCK_mRNA->Gluconeogenesis translation & enzyme activity

Caption: PI3K signaling pathway activated by this compound to inhibit PEPCK gene expression.

SL010110_Pathway cluster_cell Hepatocyte SL010110 SL010110 SIRT2 SIRT2 SL010110->SIRT2 inhibits p300 p300 (acetyltransferase) SIRT2->p300 deacetylates (inhibits) PEPCK1_protein PEPCK1 Protein p300->PEPCK1_protein acetylates PEPCK1_acetylated Acetylated PEPCK1 Ubiquitin Ubiquitin PEPCK1_acetylated->Ubiquitin ubiquitination Proteasome Proteasome Ubiquitin->Proteasome targeting Degradation Degradation Proteasome->Degradation

Caption: Mechanism of SL010110-induced PEPCK1 protein degradation.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of PEPCK inhibitors.

PEPCK Enzymatic Activity Assay (Spectrophotometric)

This protocol is a common method for determining the enzymatic activity of PEPCK and can be adapted to assess the inhibitory effects of various compounds.

Principle: The activity of PEPCK is measured in the direction of oxaloacetate (OAA) synthesis from phosphoenolpyruvate (PEP). The production of OAA is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer: 100 mM HEPES buffer (pH 7.4)

  • Substrates: 2 mM PEP, 2 mM GDP, 100 mM KHCO₃

  • Cofactors: 0.2 mM MnCl₂, 2 mM MgCl₂

  • Coupling Enzyme: Malate Dehydrogenase (MDH), 4 units

  • Coenzyme: 0.2 mM NADH

  • Inhibitor: Test compound (e.g., this compound) at various concentrations

  • Enzyme: Purified or partially purified PEPCK enzyme preparation

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay mixture in a cuvette containing HEPES buffer, DTT, MnCl₂, MgCl₂, GDP, NADH, PEP, KHCO₃, and MDH.

  • Add the test inhibitor at the desired concentration and incubate for a specified period.

  • Initiate the reaction by adding the PEPCK enzyme preparation.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • The rate of NADH oxidation is proportional to the PEPCK activity.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and calculate the concentration that results in 50% inhibition of the enzyme activity.[4]

PEPCK mRNA Expression Analysis (Quantitative PCR)

This protocol is used to quantify the effect of inhibitors on the gene expression of PEPCK, as demonstrated for this compound.[2][3]

Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., H4IIE hepatoma cells) in appropriate growth medium.

  • Induce PEPCK expression using an agent like dexamethasone.

  • Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified duration.

RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from the treated and control cells using a commercial RNA isolation kit.

  • Assess the quality and quantity of the isolated RNA.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the PEPCK gene, and a suitable qPCR master mix (e.g., containing SYBR Green).

  • Use primers for a housekeeping gene (e.g., β-actin) as an internal control for normalization.

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in PEPCK mRNA expression in inhibitor-treated cells compared to control cells.

  • The IC50 for mRNA inhibition is the concentration of the inhibitor that causes a 50% reduction in the induced PEPCK mRNA levels.

PEPCK Protein Degradation Assay (Western Blot)

This protocol is used to assess the effect of compounds like SL010110 on the protein levels of PEPCK.[6]

Cell Culture and Treatment:

  • Culture primary hepatocytes or a suitable cell line.

  • Treat the cells with the test compound (e.g., SL010110) at various concentrations and for different time points.

  • To confirm proteasomal degradation, cells can be co-treated with a proteasome inhibitor (e.g., MG132).

Protein Extraction and Quantification:

  • Lyse the cells in a suitable lysis buffer to extract total protein.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for PEPCK.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative decrease in PEPCK protein levels in treated cells compared to controls.

This comprehensive guide provides a foundation for understanding and comparing the activities of this compound and other PEPCK inhibitors. The provided data, pathway diagrams, and experimental protocols are intended to support further research into the therapeutic potential of targeting PEPCK.

References

A Comparative Analysis of Demethoxycapillarisin and Other Natural Antidiabetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global burden of diabetes mellitus necessitates a continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of inspiration for drug discovery, offering a diverse array of chemical structures with potent biological activities. This guide provides a comparative analysis of demethoxycapillarisin, a natural compound with noted antidiabetic properties, against other well-established natural antidiabetic compounds. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the therapeutic potential and mechanisms of action of these compounds.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for this compound and other selected natural antidiabetic compounds. This allows for a direct comparison of their efficacy based on various in vitro and in vivo experimental endpoints.

CompoundPrimary Mechanism of ActionKey Quantitative DataSource Organism (Example)
This compound Aldose Reductase InhibitionIC50: Data not readily available in published literature. Identified as an inhibitor.Artemisia dracunculus (Tarragon)
Berberine AMPK Activation, Insulin Receptor UpregulationClinical Trials: - HbA1c reduction: ~0.63-2.0% - Fasting Blood Glucose reduction: ~0.82-3.8 mmol/LCoptis chinensis (Chinese goldthread)
Cinnamon Extract Enhances Insulin SignalingClinical Trials: - Fasting Blood Glucose reduction: ~24.59 mg/dL In vivo (mice): - Lowered fasting blood glucose at 300 mg/kgCinnamomum cassia (Cassia cinnamon)
Quercetin GLUT4 Translocation, AMPK ActivationIn vitro (L6 myotubes): - 1.5-fold increase in GLUT4 translocation at 50 µMAllium cepa (Onion), various fruits and vegetables
Metformin (Reference Drug)AMPK Activation, Reduces Hepatic GluconeogenesisClinical Trials: - Effects on HbA1c and fasting blood glucose are comparable to berberine.Synthetic biguanide derivative

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of these antidiabetic compounds.

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a compound on aldose reductase activity.

Materials:

  • Aldose reductase enzyme (e.g., from rat lens)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (e.g., this compound)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Add varying concentrations of the test compound to the wells of a 96-well plate. A control group without the inhibitor should also be included.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Glucose Uptake Assay (L6 Myotubes)

Objective: To measure the effect of a compound on glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose)

  • Test compound (e.g., Quercetin)

  • Insulin (positive control)

  • Scintillation counter

Procedure:

  • Culture L6 myoblasts in a suitable growth medium until they reach confluence.

  • Induce differentiation into myotubes by switching to a differentiation medium for 4-6 days.

  • Serum-starve the differentiated myotubes for 3-4 hours to establish a basal state.

  • Wash the cells with KRPH buffer and then incubate with the test compound at various concentrations for a specified period (e.g., 30 minutes). Include a vehicle control and an insulin-treated positive control group.

  • Add 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 10 minutes) to allow for glucose uptake.

  • Terminate the uptake by washing the cells with ice-cold KRPH buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration in each well.

  • Express the results as a fold increase in glucose uptake compared to the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of a compound on glucose tolerance in a living organism.

Materials:

  • Mice (e.g., C57BL/6)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Test compound (e.g., Cinnamon extract)

  • Glucometer and test strips

  • Oral gavage needle

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (time 0) from the tail vein using a glucometer.

  • Administer the test compound orally via gavage at a predetermined dose. A control group should receive the vehicle.

  • After a specific time (e.g., 30 or 60 minutes), administer a glucose solution orally to all mice.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for each group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of these compounds can aid in understanding their mechanisms. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Metformin Metformin AMPK AMPK Metformin->AMPK Berberine Berberine Berberine->AMPK Quercetin Quercetin Quercetin->AMPK Glucose_Uptake Increased Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Caption: AMPK Signaling Pathway Activation by Natural Compounds.

Insulin_Signaling_Pathway cluster_receptor Receptor Level cluster_downstream_pi3k PI3K/Akt Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Berberine_IR Berberine Berberine_IR->Insulin_Receptor Upregulates Akt Akt PI3K->Akt GLUT4_Translocation GLUT4 Translocation (Increased Glucose Uptake) Akt->GLUT4_Translocation

Caption: Insulin Signaling Pathway and the Role of Berberine.

Experimental_Workflow Start Start Compound_Screening In Vitro Screening (e.g., Enzyme Inhibition Assay) Start->Compound_Screening Hit_Identification Identify 'Hit' Compounds (e.g., this compound) Compound_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., Glucose Uptake) Hit_Identification->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Studies (e.g., OGTT in Diabetic Mice) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental Workflow for Antidiabetic Drug Discovery.

Cross-validation of Demethoxycapillarisin's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

This guide provides a comparative analysis of the hypothetical effects of Demethoxycapillarisin, a natural flavonoid, across different cancer cell lines. The data presented herein is synthesized for illustrative purposes to guide researchers in designing and interpreting their own experiments. All experimental data is hypothetical and should not be considered factual results for this compound.

Overview of this compound's Anticancer Activity

This compound is a flavonoid that has been investigated for its potential as an anticancer agent. Like many flavonoids, it is hypothesized to exert its effects through the modulation of various cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. This guide explores its differential effects on a hypothetical panel of human cancer cell lines:

  • HepG2: A human liver cancer cell line.

  • HT-29: A human colon adenocarcinoma cell line.

  • MCF-7: A human breast cancer cell line (estrogen receptor-positive).

  • A549: A human lung carcinoma cell line.

Comparative Efficacy: Inhibition of Cell Viability

The cytotoxic effects of this compound were assessed across the selected cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment.

Cell LineCancer TypeHypothetical IC50 (µM)
HepG2Liver Cancer25.5 ± 2.1
HT-29Colon Cancer42.8 ± 3.5
MCF-7Breast Cancer68.3 ± 5.4
A549Lung Cancer85.1 ± 6.9

These hypothetical results suggest that this compound exhibits a degree of selectivity, with the most potent cytotoxic effects observed in the HepG2 liver cancer cell line.

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism by which this compound inhibits cell growth, the induction of apoptosis was quantified using Annexin V-FITC/PI flow cytometry after 48 hours of treatment with the respective IC50 concentrations for each cell line.

Cell LineTreatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
HepG2 Control2.1 ± 0.31.5 ± 0.23.6
This compound (25 µM)28.7 ± 2.515.4 ± 1.844.1
HT-29 Control1.8 ± 0.21.1 ± 0.12.9
This compound (43 µM)22.5 ± 2.110.2 ± 1.332.7
MCF-7 Control3.5 ± 0.42.0 ± 0.35.5
This compound (68 µM)15.9 ± 1.78.6 ± 1.024.5
A549 Control2.5 ± 0.31.7 ± 0.24.2
This compound (85 µM)10.3 ± 1.25.8 ± 0.716.1

The hypothetical data indicates a significant induction of apoptosis in all treated cell lines, with the most pronounced effect observed in HepG2 cells, consistent with the IC50 data.

Signaling Pathway Analysis

Based on the pro-apoptotic effects, a hypothetical signaling pathway was constructed to illustrate the potential mechanism of action of this compound. It is proposed that this compound treatment leads to the activation of the intrinsic apoptotic pathway.

G cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound (0-100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[2]

  • Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with the IC50 concentration of this compound for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells were considered early apoptotic, while double-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Cells were treated with this compound for 48 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.[4][5] Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation start Cancer Cell Lines (HepG2, HT-29, MCF-7, A549) treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western->pathway_analysis conclusion Comparative Efficacy and Mechanism of Action ic50->conclusion apoptosis_quant->conclusion pathway_analysis->conclusion

Caption: Workflow for cross-validation of this compound's effects.

References

A Comparative Analysis of Demethoxycapillarisin and Rosiglitazone in Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Demethoxycapillarisin and Rosiglitazone, two compounds with distinct mechanisms for regulating blood glucose levels. The following sections detail their mechanisms of action, present comparative experimental data, and provide comprehensive experimental protocols for key assays.

Introduction

This compound , a natural compound isolated from Artemisia dracunculus L., has demonstrated antihyperglycemic properties by targeting hepatic glucose production. Rosiglitazone , a member of the thiazolidinedione class of drugs, is a well-established insulin sensitizer that acts primarily on adipose tissue. This guide explores the experimental evidence supporting the therapeutic potential of both compounds in the context of type 2 diabetes.

Mechanism of Action

This compound exerts its glucose-lowering effect by inhibiting the expression of Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis. This action is mediated through the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway, mimicking an insulin-like effect on the liver.

Rosiglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue. Activation of PPARγ by Rosiglitazone leads to the transcriptional regulation of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in peripheral tissues.

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies, providing a direct comparison of the efficacy of this compound and Rosiglitazone.

Table 1: In Vitro Efficacy

CompoundAssayTargetCell LineKey ParameterValueCitation
This compoundPEPCK mRNA ExpressionPEPCKH4IIE HepatomaIC₅₀43 µM[1]
RosiglitazonePPARγ ActivationPPARγReporter CellsEC₅₀60 nM[2]

Table 2: In Vivo Antihyperglycemic Efficacy in Diabetic Animal Models

Compound/DrugAnimal ModelTreatment DetailsParameterResultCitation
Artemisia dracunculus Extract (Tarralin)KK-Agamma Mice500 mg/kg/day for 7 days (gavage)Blood Glucose Reduction24% (from 479±25 to 352±16 mg/dL)[3][4]
Artemisia dracunculus Extract (Tarralin)STZ-induced Diabetic Mice500 mg/kg/day for 7 days (gavage)Blood Glucose Reduction20% (from 429±41 to 376±58 mg/dL)[3][4]
Rosiglitazonedb/db Mice10-20 mg/kg/day for 8 weeks (in chow)Blood GlucoseNormalized to control levels[5]
Rosiglitazonedb/db Mice20 mg/kg/day for 5 weeks (in chow)Blood GlucoseNormalized to control levels[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and Rosiglitazone.

Demethoxycapillarisin_Pathway cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1 FOXO1 (Phosphorylation & Inactivation) Akt->FOXO1 Inhibits PEPCK_Gene PEPCK Gene FOXO1->PEPCK_Gene Promotes Transcription Gluconeogenesis Gluconeogenesis PEPCK_Gene->Gluconeogenesis Leads to

Caption: this compound signaling pathway inhibiting gluconeogenesis.

Rosiglitazone_Pathway cluster_nucleus Nucleus Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds & Activates PPRE PPRE PPARg->PPRE Heterodimerizes with RXR and binds to RXR RXR Target_Genes Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects: - Increased Insulin Sensitivity - Adipocyte Differentiation - Altered Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: Rosiglitazone signaling pathway via PPARγ activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

This compound: Inhibition of PEPCK mRNA Expression in H4IIE Cells

This protocol is adapted from studies investigating the effect of this compound on PEPCK gene expression.[1]

Objective: To quantify the inhibitory effect of this compound on dexamethasone-stimulated PEPCK mRNA expression in a rat hepatoma cell line.

Materials:

  • H4IIE cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Dexamethasone

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR reagents and instrument

Procedure:

  • Cell Culture: Culture H4IIE cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in 6-well plates and grow to confluence.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Induce PEPCK expression by adding 1 µM dexamethasone and continue incubation for 4 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for PEPCK and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative expression of PEPCK mRNA using the ΔΔCt method.

  • Data Analysis: Determine the IC₅₀ value of this compound for PEPCK mRNA inhibition.

Rosiglitazone: PPARγ Activation Luciferase Reporter Assay

This protocol is a standard method for assessing the agonist activity of compounds on PPARγ.[7][8][9][10]

Objective: To measure the activation of PPARγ by Rosiglitazone in a cell-based reporter assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for a GAL4-PPARγ-LBD fusion protein

  • Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

  • Transfection reagent

  • Rosiglitazone

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.

  • Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

  • Treatment: Treat the cells with a range of concentrations of Rosiglitazone for 18-24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and plot the dose-response curve to determine the EC₅₀ of Rosiglitazone.

In Vivo Antihyperglycemic Activity in a Diabetic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of antihyperglycemic compounds in a streptozotocin (STZ)-induced diabetic rat model, which can be adapted for mice.[3][4][11][12]

Objective: To assess the blood glucose-lowering effect of a test compound in a diabetic animal model.

Materials:

  • Male Wistar rats or a suitable mouse strain (e.g., C57BL/6)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Test compound (e.g., Artemisia dracunculus extract)

  • Vehicle control

  • Glucometer and test strips

Procedure:

  • Induction of Diabetes:

    • Fast the animals overnight.

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.

    • Confirm diabetes 3 days post-injection by measuring fasting blood glucose levels. Animals with blood glucose >250 mg/dL are considered diabetic.

  • Animal Grouping: Divide the diabetic animals into a control group and a treatment group.

  • Treatment:

    • Administer the test compound (e.g., by oral gavage) to the treatment group daily for a specified period (e.g., 7 days).

    • Administer the vehicle to the control group.

  • Blood Glucose Monitoring: Measure fasting blood glucose levels at baseline and at the end of the treatment period from tail vein blood using a glucometer.

  • Data Analysis: Compare the final blood glucose levels between the treatment and control groups to determine the antihyperglycemic effect of the compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start_invitro Compound Synthesis/ Isolation assay_selection Target-Based Assay Selection (PEPCK mRNA / PPARγ Reporter) start_invitro->assay_selection cell_culture Cell Line Culture (H4IIE / HEK293) assay_selection->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment data_acquisition Data Acquisition (qPCR / Luminescence) treatment->data_acquisition invitro_results IC₅₀ / EC₅₀ Determination data_acquisition->invitro_results animal_model Diabetic Animal Model Induction (e.g., STZ) invitro_results->animal_model Proceed to In Vivo if promising grouping Animal Grouping (Treatment vs. Control) animal_model->grouping administration Compound Administration (e.g., Oral Gavage) grouping->administration monitoring Blood Glucose Monitoring administration->monitoring invivo_results Evaluation of Antihyperglycemic Efficacy monitoring->invivo_results

Caption: General workflow for preclinical evaluation of antihyperglycemic compounds.

Conclusion

This compound and Rosiglitazone represent two distinct therapeutic strategies for managing hyperglycemia. This compound, through its insulin-mimetic action on hepatic gluconeogenesis, presents a novel mechanism for controlling glucose production. Rosiglitazone, a potent insulin sensitizer, effectively improves glucose uptake in peripheral tissues. The choice between these or similar compounds in a drug development pipeline would depend on the desired therapeutic profile, target patient population, and long-term safety considerations. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapy.

References

Unraveling the Reproducibility of Demethoxycapillarisin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published data on Demethoxycapillarisin and its close analog, Capillarisin. Due to the limited availability of specific quantitative data for this compound's anti-inflammatory and antioxidant activities, this guide incorporates data from studies on Capillarisin to offer a broader perspective on the potential biological activities of this class of compounds.

Executive Summary

This compound, also known as 6-Demethoxycapillarisin, is a natural compound that has demonstrated potential in regulating glucose metabolism. Research has shown its ability to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. However, a comprehensive understanding of its bioactivity profile, particularly concerning its anti-inflammatory and antioxidant properties, remains limited in publicly available literature. This guide summarizes the existing quantitative data for this compound and supplements it with data from its structural analog, Capillarisin, to provide a comparative analysis of their potential therapeutic effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Capillarisin, focusing on their effects on PEPCK inhibition, anti-inflammatory, and antioxidant activities.

Table 1: Inhibition of PEPCK mRNA Expression

CompoundAssayCell LineIC50 ValueReference
This compoundPEPCK mRNA expressionH4IIE hepatoma cells43 μMGovorko D, et al. (2007)

Table 2: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValueReference
CapillarisinRAW 264.7 macrophagesLPSData not explicitly provided as IC50, but significant inhibition at tested concentrations.Han S, et al. (2013)[1]
Artemisia capillaris Ethyl Acetate FractionRAW 264.7 macrophagesNot specified74.63 µg/mLLee HG, et al. (2008)[2]

Note: Data for a fraction of the plant extract containing Capillarisin is provided as a proxy due to the absence of a specific IC50 value for the pure compound in the reviewed literature.

Table 3: Antioxidant Activity - DPPH Radical Scavenging

Compound/ExtractIC50 ValueReference
Artemisia capillaris Ethyl Acetate Fraction4.76 µg/mLLee HG, et al. (2008)[2]

Note: Data for a fraction of the plant extract containing Capillarisin is provided as a proxy due to the absence of a specific IC50 value for the pure compound in the reviewed literature.

Experimental Protocols

1. Inhibition of PEPCK Gene Expression by this compound

The experimental protocol for determining the effect of this compound on PEPCK gene expression is based on the study by Govorko D, et al. (2007).

  • Cell Culture: H4IIE rat hepatoma cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with dexamethasone and cAMP to induce PEPCK gene expression.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression level of PEPCK mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The IC50 value is calculated from the dose-response curve of PEPCK mRNA expression against the concentration of this compound.

2. Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (for Capillarisin)

The following is a general protocol based on studies investigating the anti-inflammatory effects of natural compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with different concentrations of Capillarisin for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells. The IC50 value can be determined from the dose-response curve.

3. Antioxidant Activity: DPPH Radical Scavenging Assay (for Capillarisin)

This protocol outlines a common method for assessing antioxidant capacity.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Different concentrations of Capillarisin are mixed with the DPPH solution.

  • Spectrophotometric Measurement: The absorbance of the mixture is measured at a specific wavelength (typically around 517 nm) after a set incubation period.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound and PEPCK Inhibition

This compound inhibits PEPCK gene expression through the activation of the PI3K signaling pathway. This mechanism is similar to the action of insulin in regulating gluconeogenesis.

This compound This compound PI3K PI3K This compound->PI3K activates PEPCK_mRNA PEPCK mRNA PI3K->PEPCK_mRNA inhibits expression Gluconeogenesis Gluconeogenesis PEPCK_mRNA->Gluconeogenesis leads to

Caption: Signaling pathway of this compound in PEPCK inhibition.

Capillarisin in Anti-Inflammatory and Antioxidant Responses

Capillarisin has been shown to exert its anti-inflammatory and antioxidant effects through multiple signaling pathways. It can suppress the TLR4-mediated activation of NF-κB and MAPKs, key players in the inflammatory response. Additionally, it can enhance the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant defense.

cluster_inflammatory Anti-Inflammatory Pathway cluster_antioxidant Antioxidant Pathway Capillarisin_inflam Capillarisin TLR4 TLR4 Capillarisin_inflam->TLR4 inhibits NFkB_MAPK NF-κB / MAPKs TLR4->NFkB_MAPK activates Inflammation Inflammation NFkB_MAPK->Inflammation promotes Capillarisin_antiox Capillarisin Nrf2_HO1 Nrf2 / HO-1 Capillarisin_antiox->Nrf2_HO1 activates Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response induces

Caption: Dual signaling pathways of Capillarisin's bioactivity.

Experimental Workflow for Evaluating Bioactivity

The general workflow for investigating the biological activities of compounds like this compound and Capillarisin involves a series of in vitro experiments.

start Compound Isolation and Characterization cell_culture Cell Culture (e.g., Hepatoma, Macrophages) start->cell_culture treatment Treatment with Compound cell_culture->treatment bio_assay Biological Assays (e.g., qRT-PCR, Griess, DPPH) treatment->bio_assay data_analysis Data Analysis (IC50 determination) bio_assay->data_analysis pathway_analysis Signaling Pathway Investigation data_analysis->pathway_analysis conclusion Conclusion on Bioactivity pathway_analysis->conclusion

Caption: General experimental workflow for in vitro bioactivity studies.

References

Head-to-Head Comparison of Demethoxycapillarisin Analogues: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the current scientific literature reveals a notable gap in the head-to-head comparative studies of Demethoxycapillarisin analogues. While this compound, a natural phenolic compound isolated from plants of the Artemisia genus, has been identified as a modulator of the PI3K signaling pathway with potential anti-inflammatory and antioxidant properties, research into its synthetic or semi-synthetic analogues remains limited. This guide aims to summarize the known information about this compound and highlight the need for further research, including the synthesis and comparative biological evaluation of its derivatives.

This compound, with the chemical formula C₁₅H₁₀O₆, has been shown to inhibit phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels and reduce glucose production through the activation of the PI3K pathway. These findings suggest its potential as a lead compound for the development of novel therapeutics. However, the exploration of its chemical space through the synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties is not yet extensively documented in publicly available research.

Currently, there is a lack of published studies that provide quantitative data from head-to-head comparisons of different this compound analogues. Such studies are crucial for establishing structure-activity relationships (SAR) and identifying key structural motifs responsible for their biological effects. Without this comparative data, it is not possible to construct detailed comparison tables or outline specific experimental protocols for a range of analogues.

Signaling Pathway of this compound

The primary signaling pathway identified for this compound involves the activation of PI3K. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of PI3K by this compound leads to downstream signaling events that ultimately result in the observed biological effects, such as the reduction of glucose production.

Below is a generalized diagram of the PI3K signaling pathway, which is understood to be modulated by this compound.

PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors Akt->Downstream Biological_Effects Biological Effects (e.g., Decreased Glucose Production) Downstream->Biological_Effects

A Comparative Analysis of Demethoxycapillarisin and Other 2-Phenoxychromones in Modulating Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the bioactivity of Demethoxycapillarisin and related 2-phenoxychromone compounds reveals their potential as significant modulators of critical cellular pathways involved in metabolism and inflammation. This guide provides a comparative overview of their performance, supported by experimental data, to assist researchers and drug development professionals in this promising field.

This compound, a naturally occurring 2-phenoxychromone, has demonstrated notable inhibitory effects on phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. This activity, coupled with the broader anti-inflammatory and antioxidant properties observed across the 2-phenoxychromone class, positions these compounds as compelling candidates for further investigation in metabolic and inflammatory disorders.

Comparative Performance Analysis

The following tables summarize the available quantitative data on the biological activities of this compound and other relevant chromone derivatives.

Compound Target Assay IC50 Value Mechanism of Action Reference
This compoundPEPCKInhibition of mRNA levels43 μMActivation of PI3K pathway[1][2]
2',4'-dihydroxy-4-methoxydihydrochalconePEPCKInhibition of mRNA levels61 μMActivation of AMPK pathway[1]
CapillarisinN/APEPCK InhibitionNot ReportedNrf2/HO-1 signaling[3][4]

Table 1: Comparative Inhibition of PEPCK. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and a related chalcone on PEPCK mRNA levels. A direct comparison with Capillarisin on PEPCK activity is not yet available in the literature.

Compound Assay IC50 Value Reference
7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromoneSuperoxide Anion Generation Inhibition4.62 ± 1.48 μM[5]
VelutinSuperoxide Anion Generation Inhibition1.78 ± 0.35 μM[5]
SakuranetinSuperoxide Anion Generation Inhibition1.74 ± 0.17 μM[5]
7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromoneElastase Release Inhibition3.91 ± 0.87 μM[5]
VelutinElastase Release Inhibition4.26 ± 0.12 μM[5]
3′-HydroxygenkwaninElastase Release Inhibition4.56 ± 0.63 μM[5]
Chromone derivative with amide (Compound 5-9)Nitric Oxide (NO) Production Inhibition5.33 ± 0.57 μM[3]
Epiremisporine BSuperoxide Anion Generation Inhibition3.62 ± 0.61 μM[1]
Penicitrinone ASuperoxide Anion Generation Inhibition2.67 ± 0.10 μM[1]

Table 2: Anti-inflammatory Activities of various 2-Phenoxychromone and Chromone Derivatives. This table showcases the potent anti-inflammatory effects of several compounds from this class, measured by their ability to inhibit key inflammatory mediators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.

Protocol 1: Quantification of PEPCK mRNA Levels by Quantitative Real-Time PCR (qRT-PCR)

This protocol is designed to quantify the effect of this compound and other 2-phenoxychromones on the gene expression of PEPCK in a human hepatoma cell line (e.g., HepG2).

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the test compounds (e.g., this compound, 10-100 μM) or vehicle control (DMSO) for a specified time period (e.g., 24 hours).

2. RNA Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

3. cDNA Synthesis:

  • Reverse transcribe 1 μg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

  • Perform the reaction according to the manufacturer's instructions.

4. Quantitative Real-Time PCR (qPCR):

  • Prepare the qPCR reaction mixture using a SYBR Green PCR master mix, forward and reverse primers for the PEPCK gene, and the synthesized cDNA template. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • PEPCK Forward Primer: (Sequence to be obtained from relevant literature or designed using primer design software)

  • PEPCK Reverse Primer: (Sequence to be obtained from relevant literature or designed using primer design software)

  • GAPDH Forward Primer: (Standard, widely available sequence)

  • GAPDH Reverse Primer: (Standard, widely available sequence)

  • Perform the qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in PEPCK mRNA expression.

Protocol 2: Analysis of PI3K/Akt/mTOR Pathway Activation by Western Blot

This protocol details the procedure to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as described in Protocol 1.

2. Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Mechanisms of Action

This compound exerts its inhibitory effect on PEPCK gene expression through the activation of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

Demethoxycapillarisin_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 Activates mTORC1 mTORC1 PEPCK_mRNA PEPCK mRNA pmTORC1->PEPCK_mRNA Inhibits Transcription Gluconeogenesis Gluconeogenesis PEPCK_mRNA->Gluconeogenesis Leads to

Caption: this compound signaling pathway.

The activation of PI3K by this compound leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, can phosphorylate and activate the mammalian target of rapamycin complex 1 (mTORC1), which is a key regulator of protein synthesis and cell metabolism. The activation of this cascade ultimately leads to the suppression of PEPCK gene transcription, thereby reducing gluconeogenesis.

In contrast, other related compounds exhibit different mechanisms. For instance, 2',4'-dihydroxy-4-methoxydihydrochalcone activates the AMP-activated protein kinase (AMPK) pathway, which is a critical sensor of cellular energy status and also plays a role in inhibiting gluconeogenesis. Capillarisin, on the other hand, exerts its anti-inflammatory and antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway, which is a key regulator of the cellular antioxidant response.

Experimental_Workflow cluster_PEPCK PEPCK mRNA Quantification cluster_PI3K PI3K Pathway Analysis CellCulture1 Cell Culture (HepG2) Treatment1 Compound Treatment CellCulture1->Treatment1 RNA_Extraction RNA Extraction Treatment1->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR Data_Analysis1 Data Analysis (ΔΔCt method) qPCR->Data_Analysis1 CellCulture2 Cell Culture (HepG2) Treatment2 Compound Treatment CellCulture2->Treatment2 Protein_Extraction Protein Extraction Treatment2->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis2 Densitometry Analysis Western_Blot->Data_Analysis2

Caption: Experimental workflow for analysis.

Conclusion

This compound and other 2-phenoxychromones represent a versatile class of bioactive molecules with significant therapeutic potential. The data presented here highlight their ability to modulate key cellular pathways involved in metabolism and inflammation. This compound's specific action on PEPCK via the PI3K pathway provides a promising avenue for the development of novel anti-diabetic agents. The potent anti-inflammatory activities observed in other derivatives further underscore the broad therapeutic applicability of this chemical scaffold. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of Demethoxycapillarisin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of demethoxycapillarisin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

This compound is classified as a hazardous substance, exhibiting acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1] Therefore, it is imperative that all disposal procedures are conducted in a manner that mitigates risk to personnel and the environment. Adherence to local, state, and federal regulations, in addition to institutional policies, is mandatory.

Hazard Classification Summary

To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its hazard classifications based on the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Data Source: MedchemExpress Safety Data Sheet[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure chemical, contaminated labware, and personal protective equipment (PPE).

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: All forms of this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[2][3]

  • Segregate at the Source: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[2][4] Keep it separate from liquid wastes unless it is part of a solution, in which case it should be collected in a designated liquid waste container.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE:

    • Safety goggles or a face shield[1]

    • Chemical-resistant gloves (inspect for integrity before use)[1]

    • A lab coat[5]

    • Use a certified chemical fume hood when handling powders to avoid inhalation.[5]

3. Preparing Solid Waste for Disposal:

  • Primary Container: For pure, unused this compound, the original container is the best option for disposal.[4][6] Ensure the container is in good condition with a secure cap.

  • Contaminated Solids: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in a designated hazardous waste container.[6] This should be a sturdy, leak-proof container, preferably made of plastic.[1]

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")[6]

    • The date accumulation started[3]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Ensure the container is kept closed at all times, except when adding waste.[4]

  • Store the container in secondary containment, such as a tray or bin, to contain any potential leaks.[4][7]

5. Requesting Waste Pickup:

  • Once the waste container is full, or before the accumulation time limit set by your institution (often 90 days to one year for satellite accumulation), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[3][6]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[3][4]

6. Decontamination of Reusable Labware:

  • Reusable labware that has come into contact with this compound must be decontaminated.

  • Triple rinse glassware with a suitable solvent (e.g., ethanol or acetone, followed by water). The first rinseate must be collected and disposed of as hazardous liquid waste.[3]

  • Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_handling Immediate Handling cluster_disposal_path Disposal Pathway start This compound Used in Experiment waste_generated Waste this compound Generated (Pure solid, contaminated PPE, etc.) start->waste_generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate as Solid Hazardous Waste ppe->segregate container Place in Labeled, Compatible Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store pickup Request Pickup by Environmental Health & Safety (EHS) store->pickup

Caption: Workflow for the disposal of solid this compound waste.

decision Is the labware contaminated with This compound? decontaminate Triple Rinse with Appropriate Solvent decision->decontaminate Yes reusable Reusable Labware (e.g., Glassware) reusable->decision disposable Disposable Labware (e.g., plastic weigh boat) dispose_solid Dispose of as Solid Hazardous Waste disposable->dispose_solid Yes collect_rinse Collect First Rinseate as Hazardous Liquid Waste decontaminate->collect_rinse clean_labware Cleaned Labware for Reuse collect_rinse->clean_labware

Caption: Decision pathway for handling contaminated labware.

Disclaimer: This guide is intended for informational purposes only and is based on general principles of laboratory safety and hazardous waste management. It is not a substitute for local regulations or the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for definitive guidance on chemical waste disposal.

References

Personal protective equipment for handling Demethoxycapillarisin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Demethoxycapillarisin, including operational and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

1. Hand Protection:

  • Wear chemically resistant, impervious gloves at all times.[2]

  • Gloves must be inspected before use.

  • Use proper glove removal technique to avoid skin contact.

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

2. Eye and Face Protection:

  • Wear chemical safety goggles that meet approved standards.[3]

  • If there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

3. Skin and Body Protection:

  • Wear a lab coat or other protective clothing to prevent skin contact.

  • Ensure that the clothing provides adequate protection against chemical splashes.

4. Respiratory Protection:

  • Use in a well-ventilated area.[1]

  • If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve in appropriate solvent prep_weigh->handle_dissolve handle_reaction Perform experimental procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of waste in labeled containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash hands thoroughly cleanup_doff_ppe->cleanup_wash

Safe handling workflow for this compound.

Operational Plan

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] Call a poison center or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal Plan

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Do not allow the product to enter drains.

  • Contaminated packaging should be treated as the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethoxycapillarisin
Reactant of Route 2
Demethoxycapillarisin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.